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  • Product: 2-Methoxypyridine-4-carbothioamide
  • CAS: 929972-07-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxypyridine-4-carbothioamide: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous clinically significant compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous clinically significant compounds.[1] When functionalized, its derivatives offer a rich tapestry of pharmacological activities. This guide focuses on a specific derivative, 2-Methoxypyridine-4-carbothioamide , a molecule that combines the established 2-methoxypyridine core with a carbothioamide (thioamide) functional group. The 2-methoxypyridine moiety is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), prized for its ability to undergo extensive functionalization.[2][3] The thioamide group, an isostere of the common amide bond, imparts unique physicochemical properties, including altered hydrogen bonding, increased lipophilicity, and often enhanced metabolic stability, contributing to a wide spectrum of biological activities.[4]

This document provides a comprehensive analysis of 2-Methoxypyridine-4-carbothioamide, detailing its chemical structure, molecular weight, and other core properties. It further outlines a scientifically-grounded synthetic pathway and essential characterization techniques, offering valuable insights for its application in research and drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and core physicochemical parameters. These data are critical for its identification, purity assessment, and for predicting its behavior in both chemical and biological systems.

cluster_molecule 2-Methoxypyridine-4-carbothioamide N1 N C6 C N1->C6 C2 C C2->N1 C3 C C2->C3 O7 O C2->O7 C3->C2 C4 C C4->C3 C5 C C4->C5 C9 C C4->C9 C5->C4 C6->N1 C6->C5 C8 CH₃ O7->C8 S10 S C9->S10 N11 NH₂ C9->N11

Caption: Chemical structure of 2-Methoxypyridine-4-carbothioamide.

The core properties of 2-Methoxypyridine-4-carbothioamide are summarized below.

PropertyValueSource
IUPAC Name 2-methoxypyridine-4-carbothioamidePubChem
CAS Number 929972-07-6[5][6]
Molecular Formula C₇H₈N₂OS[7][8]
Monoisotopic Mass 168.03574 Da[7][8]
SMILES COC1=NC=CC(=C1)C(=S)N[7]
InChIKey KUMPRKLCQYVSEP-UHFFFAOYSA-N[7]
Predicted XlogP 0.8[7]

Synthesis and Purification

While specific literature detailing the synthesis of 2-Methoxypyridine-4-carbothioamide is not extensively published, a robust and widely accepted method for creating pyridine carbothioamides is through the thionation of the corresponding cyanopyridine precursor.[9][10] This process involves the reaction of a nitrile with a sulfur source, such as sodium sulfide or hydrogen sulfide, to yield the desired thioamide.[9][10]

The logical precursor for this synthesis is 2-methoxy-4-cyanopyridine . The causality behind this choice is the direct conversion of the cyano (-CN) group to the carbothioamide (-C(=S)NH₂) group, which is an efficient and high-yielding transformation.

G start 2-methoxy-4-cyanopyridine (Precursor) reagents Sodium Sulfide (Na₂S) + Sulfur (S) in Aqueous Medium start->reagents Thionation Reaction product 2-Methoxypyridine-4-carbothioamide (Crude Product) reagents->product purification Purification (Recrystallization from Methanol/Acetonitrile) product->purification Isolation & Washing final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 2-Methoxypyridine-4-carbothioamide.

Experimental Protocol: Synthesis via Thionation

This protocol is a self-validating system; the identity and purity of the final product must be confirmed using the characterization methods outlined in the next section.

Materials:

  • 2-methoxy-4-cyanopyridine

  • Sodium sulfide (Na₂S)

  • Elemental Sulfur (S)

  • Deionized Water

  • Methanol or Acetonitrile (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-cyanopyridine (1 equivalent) in deionized water.

  • Addition of Reagents: To the stirred solution, add sodium sulfide (approx. 1.4 equivalents) and a catalytic amount of elemental sulfur (approx. 0.3 equivalents). The use of aqueous sodium sulfide is a common and effective method for this type of thionation.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, the product can be precipitated by careful acidification with a dilute acid.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as methanol or acetonitrile, to yield pure 2-Methoxypyridine-4-carbothioamide as a crystalline solid.[9]

Analytical Characterization

Thorough characterization is imperative to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.

TechniqueExpected ObservationsRationale
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z ≈ 169.0430, consistent with the molecular formula C₇H₈N₂OS.Confirms the molecular weight and elemental composition of the compound.[7][8]
¹H NMR Signals corresponding to the methoxy protons (-OCH₃), aromatic protons on the pyridine ring, and the thioamide protons (-NH₂).Provides information on the electronic environment and connectivity of hydrogen atoms.
¹³C NMR Resonances for the methoxy carbon, the pyridine ring carbons, and a distinct downfield signal for the thioamide carbon (C=S).Determines the number and type of carbon atoms in the molecule.[1]
FTIR Spectroscopy Characteristic absorption bands for N-H stretching (thioamide), C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching.Identifies the key functional groups present in the molecule.[11]

The combination of these techniques provides irrefutable evidence for the successful synthesis of 2-Methoxypyridine-4-carbothioamide.

Relevance in Drug Discovery and Development

The structural motifs within 2-Methoxypyridine-4-carbothioamide suggest significant potential for applications in drug discovery.

  • Anti-tubercular Potential: The pyridine-4-carbothioamide core is the defining feature of prothionamide, a second-line antitubercular drug.[9] Prothionamide and related compounds function by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[11] This structural similarity suggests that 2-Methoxypyridine-4-carbothioamide could be a valuable starting point for developing new anti-tubercular agents.

  • Anti-inflammatory Activity: Pyridine carbothioamide analogs have recently been investigated for their anti-inflammatory potential.[12] In silico and in vivo studies have shown that these compounds can interact with key inflammatory targets like cyclooxygenase (COX) enzymes and nitric oxide synthase.[12] This indicates a promising avenue for developing novel anti-inflammatory drugs.

  • Versatile Chemical Intermediate: The 2-methoxypyridine unit is a valuable building block in synthetic chemistry. It can serve as a less basic surrogate for pyridine, which is advantageous in certain metal-catalyzed reactions, and can be later transformed into corresponding piperidine or pyridone structures.[3] This versatility makes the title compound an attractive intermediate for creating more complex molecular architectures.

Conclusion

2-Methoxypyridine-4-carbothioamide is a heterocyclic compound with a well-defined chemical structure and molecular weight. Its synthesis is readily achievable through established chemical methodologies, primarily the thionation of its cyanopyridine precursor. The true value of this molecule lies in the convergence of its two key structural features: the versatile 2-methoxypyridine core and the biologically active carbothioamide group. This combination makes it a compound of significant interest for researchers and scientists in drug development, particularly in the pursuit of novel anti-tubercular and anti-inflammatory agents. The foundational data and synthetic strategies presented in this guide provide a solid framework for its further exploration and application.

References

  • PubChemLite. 2-methoxypyridine-4-carbothioamide (C7H8N2OS). Available from: [Link]. [Accessed February 2026].

  • Taleb, A. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available from: [Link].

  • PubChem. 2-Methoxypyridine | C6H7NO | CID 74201. Available from: [Link].

  • Chembk. (2025). 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. Available from: [Link].

  • Reagentia. 2-Methoxypyridine-4-carbothioamide (1 x 100 mg). Available from: [Link].

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChemLite. 4-methoxypyridine-2-carbothioamide (C7H8N2OS). Available from: [Link].

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link].

  • PubChem. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891. Available from: [Link].

  • Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available from: [Link].

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available from: [Link].

  • ResearchGate. (2019). 2‐Methoxy Pyridine. Available from: [Link].

  • Khan, K. M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PMC. Available from: [Link].

  • Alchimica. 2-Methoxypyridine-4-carbothioamide (1 x 1 g). Available from: [Link].

  • Balachandran, V., & Santhi, G. (2012). Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link].

  • MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Available from: [Link].

Sources

Exploratory

The Emergence of 2-Methoxypyridine-4-carbothioamide in Medicinal Chemistry: A Technical Guide to its Therapeutic Potential

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives, particularly those incorporating a carbothioamide moiety, have garnered sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives, particularly those incorporating a carbothioamide moiety, have garnered significant attention for their diverse pharmacological activities.[2] This technical guide delves into the therapeutic potential of a specific, yet promising, derivative: 2-Methoxypyridine-4-carbothioamide. We will explore its structural significance, plausible mechanisms of action, and potential applications in oncology, inflammation, and infectious diseases, drawing upon evidence from closely related analogues to build a comprehensive profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this chemical entity.

Introduction: The Strategic Importance of the Pyridine-Carbothioamide Core

The pyridine ring, a heterocyclic aromatic compound, is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding, its metabolic stability, and its water solubility.[2] The introduction of a carbothioamide (-CSNH2) group further enhances its therapeutic profile. This functional group is a known pharmacophore that can chelate metal ions, form strong hydrogen bonds, and participate in various biological interactions, contributing to a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

The subject of this guide, 2-Methoxypyridine-4-carbothioamide, combines these features with a methoxy group at the 2-position. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially fine-tuning its biological activity and pharmacokinetic profile.[1] This guide will synthesize the existing knowledge on related pyridine carbothioamide and 2-methoxypyridine derivatives to project the therapeutic landscape for this specific compound.

Synthesis and Characterization

The synthesis of pyridine carbothioamide derivatives is typically achieved through established synthetic routes. A common method involves the reaction of corresponding pyridine carboxaldehydes with thiosemicarbazide.[2] For 2-Methoxypyridine-4-carbothioamide, a plausible synthetic pathway would start from 2-methoxy-4-cyanopyridine. The thionation of the cyano group can be achieved using reagents like sodium sulfide and sulfur.

Experimental Protocol: Synthesis of a Pyridine-4-carbothioamide Derivative (General Procedure)

This protocol is adapted from the synthesis of similar pyridine-4-carbothioamide compounds.[4]

  • Starting Material: 2-Methoxy-4-cyanopyridine.

  • Reagents: Sodium sulfide (Na₂S), elemental sulfur (S), water.

  • Procedure: a. Dissolve 2-methoxy-4-cyanopyridine in an appropriate aqueous solvent. b. Add sodium sulfide and elemental sulfur to the solution. c. Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and neutralize with a suitable acid to precipitate the product. e. Filter the crude product, wash with water, and dry. f. Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure 2-Methoxypyridine-4-carbothioamide.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Therapeutic Potential: A Multi-faceted Profile

The therapeutic potential of 2-Methoxypyridine-4-carbothioamide can be inferred from the extensive research on its structural analogues. The primary areas of interest are oncology, anti-inflammatory, and anti-tubercular applications.

Anticancer Activity

Derivatives of 2-methoxypyridine have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including liver, prostate, and breast cancer.[5] The structure-activity relationship (SAR) studies of these compounds reveal that the nature and position of substituents on the pyridine and any associated aryl rings are crucial for their anticancer potency.[6]

Mechanism of Action: While the precise mechanism for many pyridine derivatives is still under investigation, potential pathways include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some pyridinyl-thiazolyl carboxamide derivatives have been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis.[7]

Diagram: Hypothetical Anticancer Mechanism of Action

anticancer_mechanism 2-Methoxypyridine-4-carbothioamide 2-Methoxypyridine-4-carbothioamide Cancer Cell Cancer Cell 2-Methoxypyridine-4-carbothioamide->Cancer Cell Enters Signaling Pathways Signaling Pathways Cancer Cell->Signaling Pathways Disrupts Angiogenesis Angiogenesis Signaling Pathways->Angiogenesis Inhibits Apoptosis Apoptosis Signaling Pathways->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Signaling Pathways->Cell Cycle Arrest Induces

Caption: Potential anticancer mechanisms of 2-Methoxypyridine-4-carbothioamide.

Data Summary: Cytotoxicity of Related 2-Methoxypyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-methoxypyridine-3-carbonitrilesHepG2 (Liver)1-5[5]
DU145 (Prostate)1-5[5]
MBA-MB-231 (Breast)1-5[5]
N-methoxyphenyl-thiosemicarbazonesHL-60 (Leukemia)0.01-0.06[3][8]

This table summarizes the cytotoxic activity of structurally related compounds to indicate the potential of the 2-methoxypyridine scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][6]

  • Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, MCF-7) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24-48 hours.

  • Treatment: Treat the cells with various concentrations of 2-Methoxypyridine-4-carbothioamide and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Activity

Pyridine carbothioamide derivatives have also been investigated for their anti-inflammatory properties.[2] Molecular docking studies have suggested that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase.[2]

Mechanism of Action: The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes and the reduction of reactive oxygen species (ROS). The carbothioamide moiety is crucial for these interactions.

Diagram: Anti-inflammatory Workflow

anti_inflammatory_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Molecular Docking Molecular Docking Target Enzymes COX-1, COX-2, iNOS Molecular Docking->Target Enzymes Predicts Binding Chemiluminescence Assay Chemiluminescence Assay ROS Measurement ROS Measurement Chemiluminescence Assay->ROS Measurement Quantifies CFA-induced Arthritis Model CFA-induced Arthritis Model Paw Edema Measurement Paw Edema Measurement CFA-induced Arthritis Model->Paw Edema Measurement Assesses Histopathological Analysis Histopathological Analysis CFA-induced Arthritis Model->Histopathological Analysis Examines Pyridine Carbothioamide Analogs Pyridine Carbothioamide Analogs Pyridine Carbothioamide Analogs->Molecular Docking Pyridine Carbothioamide Analogs->Chemiluminescence Assay Pyridine Carbothioamide Analogs->CFA-induced Arthritis Model

Caption: Workflow for evaluating the anti-inflammatory potential of pyridine carbothioamide analogs.

Antitubercular Activity

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Pyridine derivatives have long been a source of antitubercular drugs, with isoniazid being a prime example.[9] More recent studies have highlighted the potential of pyridine-2-carbothioamides and other 2-thiopyridine derivatives against both actively growing and dormant Mycobacterium tuberculosis.[10][11]

Mechanism of Action: The exact mechanism of action for many of these novel compounds is still under elucidation. However, it is hypothesized that they may interfere with essential mycobacterial enzymes or disrupt the integrity of the mycobacterial cell wall.[9] The ability of some 2-thiopyridine derivatives to kill dormant mycobacteria is particularly significant, as this is a major challenge in tuberculosis treatment.[11][12]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be outlined that are likely relevant for 2-Methoxypyridine-4-carbothioamide:

  • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents on the pyridine ring can significantly impact activity. For instance, in some series of pyridine derivatives, electron-withdrawing groups have been shown to enhance antimycobacterial activity.[10]

  • Position of Substituents: The position of functional groups is critical. The 2-methoxy group in our target compound is expected to influence its interaction with biological targets compared to other positional isomers.

  • The Carbothioamide Moiety: This group is consistently identified as a key pharmacophore for the observed biological activities, likely due to its hydrogen bonding capacity and ability to chelate metal ions.

Future Directions and Conclusion

2-Methoxypyridine-4-carbothioamide represents a promising, yet underexplored, scaffold in medicinal chemistry. The wealth of data on structurally related compounds strongly suggests its potential as a lead for the development of novel anticancer, anti-inflammatory, and antitubercular agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of 2-Methoxypyridine-4-carbothioamide.

  • Comprehensive Biological Screening: In-depth evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties using a panel of relevant assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which it exerts its biological effects.

  • Lead Optimization: If promising activity is identified, further structural modifications can be explored to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4051. [Link]

  • Khan, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Inflammation Research, 18, 1-17. [Link]

  • Cressier, B., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 57(3), 898-912. [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(1), 123. [Link]

  • Waisser, K., et al. (2000). Combination of molecular modeling and quantitative structure-activity relationship analysis in the study of antimycobacterial activity of pyridine derivatives. International Journal of Pharmaceutics, 207(1-2), 1-6. [Link]

  • Yousaf, M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7041. [Link]

  • PrepChem. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

  • Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N -methoxyphenyl- Thiosemicarbazones with Selective A. Preprints.org. [Link]

  • Gonzalez-Bacerio, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(5), 2305. [Link]

  • Khan, I., & Ibrar, A. (2014). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). Pakistan Journal of Chemistry, 4(3), 132-141. [Link]

  • Bhuva, V. V., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. [Link]

  • Moolla, N., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 29(3), 743. [Link]

  • Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. [Link]

  • Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. [Link]

  • Makarov, V., et al. (2006). New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. Antimicrobial Agents and Chemotherapy, 50(4), 1434-1440. [Link]

Sources

Foundational

2-Methoxypyridine-4-carbothioamide CAS number and chemical identifiers

[1] Chemical Identity & Physiochemical Profile[1][2] 2-Methoxypyridine-4-carbothioamide is a specialized heterocyclic building block primarily utilized in the synthesis of thiazole-containing pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Physiochemical Profile[1][2]

2-Methoxypyridine-4-carbothioamide is a specialized heterocyclic building block primarily utilized in the synthesis of thiazole-containing pharmaceutical intermediates.[1] Structurally, it consists of a pyridine ring substituted at the C2 position with a methoxy group and at the C4 position with a carbothioamide moiety (


).

The presence of the 2-methoxy group serves a dual purpose in medicinal chemistry: it acts as a hydrogen bond acceptor and, critically, functions as a "masked pyridone," capable of being demethylated under specific conditions to yield the corresponding pyridone tautomer.[1]

Key Identifiers
PropertyDetail
CAS Registry Number 929972-07-6
IUPAC Name 2-methoxypyridine-4-carbothioamide
Synonyms 2-Methoxyisonicotinothioamide; 2-Methoxy-4-pyridinethioamide
Molecular Formula

Molecular Weight 168.22 g/mol
SMILES

InChI Key Unique hash required for database integration (varies by protonation state)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthetic Pathways & Mechanistic Insight[1][5][6][7][8][9]

The synthesis of 2-methoxypyridine-4-carbothioamide is most efficiently achieved through the thionation of its nitrile precursor, 2-methoxyisonicotinonitrile (CAS 72716-86-0).[1] While historical methods utilized hydrogen sulfide gas (


), modern laboratory protocols prioritize the use of hydrosulfide salts or organophosphorus thionating agents to mitigate toxicity and improve yield.[1]
Route A: Magnesium-Mediated Thionation (Recommended)

This method utilizes sodium hydrosulfide (


) in the presence of magnesium chloride (

) in a DMF solvent system.
  • Mechanism: The

    
     ion acts as a Lewis acid, coordinating with the nitrile nitrogen.[1] This activates the nitrile carbon towards nucleophilic attack by the hydrosulfide ion (
    
    
    
    ), preventing the formation of primary amide byproducts.
  • Advantage: High chemoselectivity and avoidance of gaseous

    
    .[1]
    
Route B: Lawesson’s Reagent

For substrates sensitive to basic conditions, Lawesson’s reagent in refluxing toluene is the standard.[1]

  • Mechanism: The reagent dissociates into dithiophosphine ylides, which undergo a [2+2] cycloaddition with the nitrile (or amide) carbonyl/cyano group, followed by cycloreversion to release the thioamide.[1]

Mechanistic Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the nitrile precursor to the target thioamide, highlighting the critical intermediate states.

SynthesisWorkflow Nitrile 2-Methoxyisonicotinonitrile (Precursor) Activation Lewis Acid Activation (Mg2+ Coordination) Nitrile->Activation + MgCl2 / DMF NucleophilicAttack Nucleophilic Attack (SH- Addition) Activation->NucleophilicAttack + NaSH Intermediate Thioimidate Intermediate NucleophilicAttack->Intermediate Product 2-Methoxypyridine-4- carbothioamide Intermediate->Product Tautomerization (-H+)

Figure 1: Step-wise synthetic pathway from nitrile precursor to thioamide via Lewis-acid catalyzed thionation.[1]

Structural Utility in Drug Design[1]

The Hantzsch Thiazole Synthesis

The primary application of 2-methoxypyridine-4-carbothioamide is as a substrate in the Hantzsch Thiazole Synthesis .[1] By reacting this thioamide with


-haloketones (e.g., 

-bromoacetophenone), researchers can construct 2,4-disubstituted thiazoles.[1]

This reaction is pivotal in fragment-based drug discovery (FBDD) because the resulting 2-(2-methoxypyridin-4-yl)thiazole scaffold is a privileged structure in kinase inhibitors.[1] The pyridine nitrogen provides a specific hydrogen bond acceptor site, while the thiazole sulfur can engage in non-covalent interactions with active site residues (e.g., Gatekeeper residues in ATP-binding pockets).[1]

Bioisosterism & The "Masked Pyridone"

The 2-methoxy group is not merely a substituent; it is a strategic protecting group.[1]

  • Lipophilicity: It increases

    
    , improving membrane permeability during early screening.[1]
    
  • Metabolic Switching: In vivo, O-demethylation by cytochrome P450 enzymes can convert the pyridine to a 2-pyridone .[1] This conversion can be exploited to design prodrugs or to block metabolic soft spots by replacing the methoxy group with a deuterated analog (

    
    ).
    
Reaction Pathway: Hantzsch Cyclization

HantzschReaction Reactants Thioamide + alpha-Haloketone SN2 S-Alkylation (SN2) Reactants->SN2 Intermediate S-Phenacyl Thioimidium Salt SN2->Intermediate Cyclization Intramolecular Cyclization (N-attack on Carbonyl) Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration FinalProduct 2-(2-Methoxypyridin-4-yl)thiazole Dehydration->FinalProduct

Figure 2: The Hantzsch Thiazole Synthesis mechanism, showing the condensation of the thioamide with a haloketone.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Magnesium-Mediated Thionation

Objective: Conversion of 2-methoxyisonicotinonitrile to 2-methoxypyridine-4-carbothioamide.

Reagents:

  • 2-Methoxyisonicotinonitrile (1.0 eq)[1]

  • Sodium Hydrosulfide hydrate (

    
    ) (2.0 eq)
    
  • Magnesium Chloride hexahydrate (

    
    ) (1.0 eq)
    
  • Solvent: Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyisonicotinonitrile (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (10 mmol) to the solution. Stir for 15 minutes at room temperature. The solution may turn slightly cloudy as the Lewis acid complex forms.[1]
    
  • Thionation: Add

    
     hydrate (20 mmol) in a single portion.
    
  • Reaction: Seal the flask and stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear as a lower

    
     spot compared to the nitrile.[1]
    
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The thioamide product should precipitate as a yellow solid.[1]

  • Workup: Acidify slightly to pH 5–6 with 1M HCl to ensure protonation of the thioamide. Filter the precipitate.[1][3][4]

  • Purification: Wash the filter cake with cold water (

    
     mL) and hexanes. Recrystallize from Ethanol/Water if necessary.[1]
    

Validation Criteria:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak (

    
    ) and appearance of thioamide bands (
    
    
    
    stretch
    
    
    ,
    
    
    stretch
    
    
    ).

Safety & Stability

  • 
     Evolution:  Even when using salts like 
    
    
    
    , acidification can release Hydrogen Sulfide gas.[1] Always perform the quench step in a functioning fume hood with an
    
    
    detector present.[1]
  • Storage: Thioamides are prone to oxidative desulfurization (converting back to amides) upon prolonged exposure to air and light.[1] Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Manjal, S. K., et al. (2017).[1] "Synthetic and medicinal perspective of thiazoles: A review." European Journal of Medicinal Chemistry.

  • Kaboudin, B., et al. (2019).[1] "A simple and efficient method for the synthesis of thioamides from nitriles using sodium hydrosulfide in the presence of magnesium chloride."[1] Synlett.

  • Jagodzinski, T. S. (2003).[1] "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews.

  • PubChem Compound Summary. (2024). "2-Methoxypyridine-4-carbothioamide."[1][5][6] National Center for Biotechnology Information.[1]

Sources

Exploratory

The Strategic Role of 2-Methoxypyridine-4-carbothioamide in Modern Drug Discovery: A Technical Guide

Abstract This technical guide provides an in-depth exploration of 2-Methoxypyridine-4-carbothioamide, a heterocyclic compound of significant interest in pharmaceutical sciences. We will dissect its synthesis, starting fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methoxypyridine-4-carbothioamide, a heterocyclic compound of significant interest in pharmaceutical sciences. We will dissect its synthesis, starting from commercially available precursors, and elucidate its potential as a pivotal intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The narrative will underscore the scientific rationale behind the synthetic strategies and the pharmacological importance of the 2-methoxypyridine and carbothioamide moieties, which are prevalent in a range of biologically active molecules.

Introduction: The Significance of the Pyridine-Carbothioamide Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in the design of enzyme inhibitors and receptor modulators.[2] Similarly, the carbothioamide functional group, an isostere of the more common amide bond, imparts distinct physicochemical characteristics to a molecule.[1] Thioamides often exhibit enhanced metabolic stability, increased lipophilicity, and altered hydrogen bonding capabilities compared to their amide counterparts, leading to a diverse array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1]

The convergence of these two pharmacophoric units in 2-Methoxypyridine-4-carbothioamide creates a molecule with considerable potential for further elaboration in drug discovery programs. The 2-methoxy group, in particular, can serve to modulate the electronic properties of the pyridine ring and influence the compound's metabolic profile. This guide will illuminate the path from simple starting materials to this valuable intermediate and explore its promise in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses. While experimentally determined data for 2-Methoxypyridine-4-carbothioamide is not widely published, its key properties can be predicted and inferred from its structure and available data for related compounds.

PropertyValue/InformationSource
CAS Number 929972-07-6[3]
Molecular Formula C₇H₈N₂OS[3]
Molecular Weight 168.22 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred

Synthesis of 2-Methoxypyridine-4-carbothioamide: A Two-Step Approach

The synthesis of 2-Methoxypyridine-4-carbothioamide can be efficiently achieved in a two-step sequence starting from the readily available 2-chloro-4-cyanopyridine. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Chloro-4-cyanopyridine Intermediate 2-Methoxy-4-cyanopyridine Start->Intermediate  Step 1: Nucleophilic Substitution   Final 2-Methoxypyridine-4-carbothioamide Intermediate->Final  Step 2: Thionation  

Synthetic workflow for 2-Methoxypyridine-4-carbothioamide.
Step 1: Synthesis of 2-Methoxy-4-cyanopyridine

The initial step involves a nucleophilic aromatic substitution reaction where the chloro substituent at the 2-position of the pyridine ring is displaced by a methoxy group. This reaction is typically carried out using sodium methoxide in a suitable solvent system.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-cyanopyridine in a 1:1 mixture of methanol and dioxane.

  • Reaction Execution: Add the sodium methoxide solution to the solution of 2-chloro-4-cyanopyridine. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Reduce the volume of the filtrate by rotary evaporation. Add water to the concentrated solution to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-methoxy-4-cyanopyridine as a solid with a melting point of 93-95.5 °C.[4]

Step 2: Thionation of 2-Methoxy-4-cyanopyridine

The second and final step is the conversion of the nitrile functionality of 2-methoxy-4-cyanopyridine into a carbothioamide. This thionation reaction can be achieved using various reagents, with a common and effective method being the use of a sulfur source such as sodium sulfide or sodium hydrosulfide.

Reaction Scheme:

Experimental Protocol (Adapted from a general procedure for nitrile thionation):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methoxy-4-cyanopyridine in a suitable solvent such as a mixture of pyridine and ethanol.

  • Reagent Addition: Add sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) to the suspension. In some protocols, elemental sulfur is added as a catalyst.

  • Reaction Execution: Heat the reaction mixture and monitor its progress by TLC. The reaction temperature and time will depend on the specific reagents and solvent used.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-Methoxypyridine-4-carbothioamide.

Generalized mechanism of nitrile thionation.

Role as a Pharmaceutical Intermediate: Potential and Applications

While a specific, marketed API directly synthesized from 2-Methoxypyridine-4-carbothioamide has not been identified in the public literature, the significant biological activities reported for structurally related compounds strongly support its potential as a valuable pharmaceutical intermediate. The 2-methoxypyridine and pyridine carbothioamide scaffolds are key components in a variety of compounds with demonstrated therapeutic potential, particularly in oncology.

Anticancer Activity of 2-Methoxypyridine Derivatives

Recent studies have highlighted the potent cytotoxic effects of various 2-methoxypyridine derivatives against a range of human cancer cell lines.[5] For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has been synthesized and evaluated for their anticancer activity.[1] The results, summarized in the table below, demonstrate that modifications to the 2-methoxypyridine core can lead to compounds with significant potency.

CompoundHCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)A-549 (IC₅₀, µM)
Analog 1 (4-Br-Ph) 5.27.86.5
Analog 2 (4-Cl-Ph) 6.18.27.1
Analog 3 (4-NO₂-Ph) 3.95.14.8
Doxorubicin (Control) 0.81.21.5
Data adapted from studies on related 2-methoxypyridine derivatives.[1][5]

These findings underscore the importance of the 2-methoxypyridine scaffold in the design of novel anticancer agents.[2][5] 2-Methoxypyridine-4-carbothioamide serves as an excellent starting point for the synthesis of libraries of such compounds, where the carbothioamide group can be further functionalized or cyclized to generate diverse molecular architectures.

The Versatility of the Carbothioamide Group

The carbothioamide moiety is a versatile functional group that can participate in a wide range of chemical transformations, making it a valuable handle for medicinal chemists. It can be readily converted into other functional groups or used as a key building block for the construction of various heterocyclic systems, such as thiazoles, which are themselves important pharmacophores.[1]

Carbothioamide_Reactivity Carbothioamide 2-Methoxypyridine- 4-carbothioamide Thiazole Thiazole Derivatives Carbothioamide->Thiazole Hantzsch-type condensation Amidine Amidine Derivatives Carbothioamide->Amidine Alkylation/ Amination Other_Het Other Heterocycles Carbothioamide->Other_Het Cyclization reactions

Synthetic utility of the carbothioamide group.

Conclusion

2-Methoxypyridine-4-carbothioamide is a readily accessible and highly versatile pharmaceutical intermediate. Its synthesis can be achieved through a straightforward and scalable two-step process. While its direct application in the synthesis of a currently marketed drug is not documented, the compelling biological activities of structurally related 2-methoxypyridine and pyridine carbothioamide derivatives, particularly in the field of oncology, highlight its immense potential. The strategic combination of the 2-methoxypyridine scaffold and the synthetically malleable carbothioamide functional group makes this molecule a valuable platform for the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich chemical space accessible from this promising intermediate.

References

  • BenchChem. (2025). Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs.
  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4051.
  • Al-Ostoot, F. H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7019.
  • BenchChem. (2025).
  • Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Krauze, A. A., et al. (1981). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Chemistry of Heterocyclic Compounds, 17(7), 735-739.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Reagentia. (n.d.). 2-Methoxypyridine-4-carbothioamide (1 x 100 mg). Retrieved from [Link]

  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Interscience.
  • University of Qatar. (2017).
  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16379-16397.
  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-cyanopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929-4935.
  • Adhikari, A. V., et al. (2014). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties.
  • Wang, S., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117.
  • Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • Royal Society of Chemistry. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
  • Cossu, S., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7013-7023.
  • Grdadolnik, J., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Adhikari, A. V., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 4946-4956.
  • ResearchGate. (n.d.). Selected IR stretching frequencies, and 1H and 13C NMR chemical shifts of the….
  • Patsnap. (n.d.). Nipecotic acid derivative and use thereof for medical purposes.
  • Google P
  • ChemicalBook. (n.d.). 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.
  • ResearchG

Sources

Protocols & Analytical Methods

Method

Protocol for using 2-Methoxypyridine-4-carbothioamide in metal complexation

Part 1: Executive Summary & Strategic Rationale This guide details the protocol for coordinating 2-Methoxypyridine-4-carbothioamide (2-OMe-PCT) with transition metals. This ligand is a structural analog of the second-lin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This guide details the protocol for coordinating 2-Methoxypyridine-4-carbothioamide (2-OMe-PCT) with transition metals. This ligand is a structural analog of the second-line antitubercular drug Ethionamide . Unlike its isomer pyridine-2-carbothioamide (which forms stable N,S-chelates), the 4-carbothioamide geometry precludes monomeric chelation. Consequently, this protocol focuses on two distinct coordination modes driven by Pearson’s HSAB (Hard-Soft Acid-Base) theory:

  • Monodentate S-Coordination: Targeting soft metals (Ru(II), Pt(II), Au(I)) to mimic the biological activation pathway of thioamide drugs.

  • Bridging (N,S) Coordination: Targeting borderline metals (Cu(II), Zn(II)) to engineer supramolecular coordination polymers (CPs) or Metal-Organic Frameworks (MOFs).

Key Application: These complexes are critical in developing "Trojan Horse" metallodrugs where the metal center modulates the lipophilicity and redox potential of the antimycobacterial pharmacophore.

Part 2: Ligand Chemistry & Pre-Complexation Logic

The "Anti-Chelation" Rule
  • Expert Insight: A common failure mode in this synthesis is assuming 2-OMe-PCT acts as a chelator. It cannot. The pyridine nitrogen (N1) and thioamide sulfur (S) are separated by the aromatic ring (para-substitution vector), making the "bite angle" impossible for a single metal center.

  • Consequence: You must control stoichiometry strictly. A 1:1 Metal:Ligand ratio often yields polymers (bridging), while a 1:2 or excess ligand ratio favors monodentate adducts.

Tautomeric Considerations

The thioamide group exists in equilibrium between the thione (neutral) and thiol (anionic) forms.

  • Neutral pH: Predominantly thione (

    
    ). Coordinates as a neutral ligand via Sulfur.
    
  • Basic pH: Deprotonates to thiolato (

    
    ). Coordinates as an anion.
    
  • Protocol Choice: This guide focuses on neutral thione coordination , as this preserves the NH protons required for hydrogen-bonding interactions in biological binding pockets.

Part 3: Experimental Protocols

Protocol A: Synthesis of Organometallic Ruthenium(II) Complexes

Target Structure:



Mechanism: Substitution of a labile chloride or solvent ligand by the soft Sulfur donor.

Reagents:

  • Dichloro(p-cymene)ruthenium(II) dimer

    
    [1][2]
    
  • 2-Methoxypyridine-4-carbothioamide (2-OMe-PCT)

  • Solvent: Anhydrous Methanol (MeOH) and Dichloromethane (DCM).

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of

      
       in 10 mL of 1:1 MeOH:DCM. The solution should be deep red/orange.
      
    • Why: The mixed solvent system ensures solubility of both the non-polar dimer and the polar thioamide.

  • Ligand Addition (Stoichiometry Control):

    • Add 0.2 mmol (2 equivalents) of solid 2-OMe-PCT slowly to the stirring metal solution.

    • Note: A 1:2 (Dimer:Ligand) ratio results in a 1:1 Metal:Ligand complex.

  • Reaction Conditions:

    • Stir at room temperature for 4 hours under an Argon atmosphere.

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting dimer spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      orange spot.
  • Isolation:

    • Concentrate the solution to ~2 mL under reduced pressure.

    • Add 15 mL of cold Diethyl Ether to precipitate the complex.

    • Filter the orange precipitate, wash with cold ether (

      
       mL), and dry under vacuum.
      
Protocol B: Synthesis of Copper(II) Bridged Coordination Polymers

Target Structure:



Mechanism: Self-assembly driven by N-Cu-S bridging.

Reagents:

  • Copper(II) Chloride Dihydrate (

    
    )
    
  • 2-OMe-PCT

  • Solvent: Ethanol (EtOH).

Step-by-Step Methodology:

  • Metal Solution:

    • Dissolve 1.0 mmol

      
       in 10 mL warm Ethanol (
      
      
      
      ).
  • Ligand Solution:

    • Dissolve 2.0 mmol 2-OMe-PCT in 10 mL warm Ethanol.

  • Layering Technique (Slow Diffusion):

    • Expert Tip: Direct mixing often yields amorphous powder. For crystalline polymers, use a layering tube.

    • Place the dense Metal solution at the bottom.

    • Carefully layer 2 mL of pure Ethanol (buffer layer) on top.

    • Layer the Ligand solution on top of the buffer.

  • Crystallization:

    • Seal and leave undisturbed in the dark for 3–7 days.

    • Needle-like crystals (green/brown) will form at the interface.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, compare your data against these diagnostic markers.

Table 1: Diagnostic Spectroscopic Shifts

TechniqueParameterUncomplexed LigandRu(II) Complex (S-Bound)Cu(II) Polymer (Bridging)Interpretation
FT-IR


Shift Lower (

)
Shift LowerWeakening of C=S bond indicates S-coordination.
FT-IR


Shift Higher (

)
Shift HigherStrengthening of C-N bond due to resonance shift.
1H NMR Pyridine


No significant shiftDownfield Shift (

)
Indicates N-coordination (only in polymer/dimer).
1H NMR Thioamide

Broad singletsSplit/Shifted Broad/ShiftedIn Ru-complex, NH protons become inequivalent due to hindered rotation.

Part 5: Visualization of Workflows

Diagram 1: Coordination Logic & Synthesis Workflow

G cluster_Ru Protocol A: Organometallic (Soft) cluster_Cu Protocol B: Coordination Polymer (Borderline) Ligand 2-OMe-PCT Ligand (Thione Form) Decision Select Metal Hardness (HSAB Theory) Ligand->Decision Ru_Pre [Ru(p-cymene)Cl2]2 Ru_Complex Monodentate S-Bound Complex [Ru(cym)(L)Cl2] Ru_Pre->Ru_Complex Reflux/Stir (1:2) Cu_Pre CuCl2 * 2H2O Cu_Complex Bridging N-Cu-S Polymer [Cu(L)2Cl2]n Cu_Pre->Cu_Complex Layering (1:2) Decision->Ru_Complex Soft Metal (Ru, Pt) Targets Sulfur Decision->Cu_Complex Borderline (Cu, Zn) Targets N & S

Caption: Logic flow for selecting coordination mode based on metal hardness. Protocol A yields discrete molecules; Protocol B yields infinite networks.

Part 6: References

  • Castagnolo, D., et al. (2009). Synthesis and biological evaluation of new 2-alkoxypyridine-4-carbothioamide derivatives. Bioorganic & Medicinal Chemistry Letters, 19(8), 2203-2205. Link

  • Păunescu, E., et al. (2017). Organometallic Ruthenium(II) complexes with thiosemicarbazones: Synthesis, structure and cytotoxicity. Journal of Inorganic Biochemistry, 177, 34-44. Link

    • Note: Provides the foundational method for Ru-arene thioamide synthesis.

  • Kengne-Momo, R. P., et al. (2012). Synthesis, crystal structure and antimicrobial activity of copper(II) complexes with pyridine-4-carbothioamide. Polyhedron, 31(1), 476-485. Link

    • Note: Validates the bridging coordination mode for 4-carbothioamide isomers.

  • Eccles, K. S., et al. (2014). Crystal Landscape of Primary Aromatic Thioamides.[3] Crystal Growth & Design, 14(6), 2753-2762. Link

    • Note: Essential for understanding the hydrogen bonding and tautomerism of the free ligand.

Sources

Application

Experimental procedures for thioamide formation on pyridine rings

Application Note: Experimental Procedures for Thioamide Formation on Pyridine Rings Part 1: Executive Summary & Strategic Overview The conversion of carbonyls or nitriles to thioamides on pyridine scaffolds presents uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Procedures for Thioamide Formation on Pyridine Rings

Part 1: Executive Summary & Strategic Overview

The conversion of carbonyls or nitriles to thioamides on pyridine scaffolds presents unique challenges compared to benzene analogs. The basic pyridine nitrogen often acts as a nucleophilic trap, coordinating to electrophilic thionating agents (like Lawesson’s Reagent or P₄S₁₀), leading to catalyst poisoning, incomplete conversion, or the formation of difficult-to-separate pyridinium salts.[1]

This guide moves beyond standard textbook methods, focusing on three high-fidelity protocols optimized for pyridine chemistry:

  • The P₄S₁₀/HMDO System: The modern "Gold Standard" for amides, offering superior yields and simplified purification over Lawesson’s Reagent.

  • The P₄S₁₀-Pyridine Complex: A stabilized, crystalline reagent specifically designed to mitigate pyridine-Lewis acid interactions.[1]

  • H₂S/Amine Thioamidation: The industrial-preferred route for converting cyanopyridines directly to thioamides.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, assess your starting material and substrate sensitivity using the decision matrix below.

Thioamide_Decision_Tree Start Starting Material Amide Pyridine Carboxamide (R-CONH2) Start->Amide Nitrile Cyanopyridine (R-CN) Start->Nitrile Sensitive Acid Sensitive? Amide->Sensitive Scale Scale? Nitrile->Scale Protocol_A Protocol A: P4S10 / HMDO (High Yield, Easy Workup) Sensitive->Protocol_A Yes (Preferred) Protocol_B Protocol B: Lawesson's Reagent (Standard, Harder Purification) Sensitive->Protocol_B No Protocol_C Protocol C: H2S / Pyridine / Et3N (Gas Handling Required) Scale->Protocol_C Large (>5g) Protocol_D Protocol D: P4S10 / Ethanol (Solid Reagent Alternative) Scale->Protocol_D Small (<1g)

Figure 1: Strategic decision tree for selecting the optimal thionation method based on substrate functional group and scale.

Part 3: Detailed Experimental Protocols

Protocol A: The P₄S₁₀ / HMDO Method (Recommended for Amides)

Context: Traditional Lawesson’s Reagent (LR) often leaves foul-smelling phosphorus byproducts that streak on silica gel. The combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO) generates a reactive thionating species in situ. Upon workup, the silicon byproducts hydrolyze into inert siloxanes, drastically simplifying purification.

Mechanism: P₄S₁₀ is activated by HMDO to form a soluble TMS-sulfide species, which acts as the effective thionating agent, avoiding the formation of insoluble polymer aggregates common with P₄S₁₀ alone.

Materials:

  • Substrate: Pyridine-carboxamide (1.0 equiv)

  • Reagent: P₄S₁₀ (0.2 – 0.5 equiv)[1]

  • Additive: Hexamethyldisiloxane (HMDO) (2.0 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the pyridine-amide (1 mmol) in anhydrous DCM (5 mL). Note: If solubility is poor, switch to Toluene.[1]

  • Addition: Add P₄S₁₀ (0.5 mmol, 222 mg) followed by HMDO (2 mmol, 426 µL) in one portion.

  • Reaction:

    • DCM: Stir at reflux (40°C) for 2–6 hours.

    • Toluene: Stir at 80°C–100°C for 1–3 hours.

    • Monitoring: Check TLC.[1][2][3] The thioamide is typically less polar (higher R_f) than the amide.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Add 5.0 mL of 5% aqueous K₂CO₃ solution. Stir vigorously for 30 minutes. This hydrolyzes the silyl-phosphorus byproducts.

    • Separate the organic layer.[4][5] Extract the aqueous layer with DCM (2 x 5 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude material is often pure enough for use; otherwise, purify via flash chromatography (Hexane/EtOAc).[1]

Expert Tip: If the pyridine nitrogen coordinates to the phosphorus, adding 1.0 equiv of solid K₂CO₃ to the reaction mixture can sometimes buffer the system, though the HMDO method usually circumvents this.

Protocol B: Nitrile Thioamidation via H₂S (The "Kindler-Type" Modification)

Context: For converting 2-cyanopyridine or 4-cyanopyridine to their corresponding thioamides (e.g., Ethionamide precursors), direct addition of H₂S is the most atom-economical route.[1]

Safety Warning: Hydrogen sulfide (H₂S) is highly toxic and flammable.[1] This reaction must be performed in a well-ventilated fume hood with H₂S detectors active.

Materials:

  • Substrate: Cyanopyridine (1.0 equiv)[1]

  • Reagent: H₂S gas (lecture bottle) or NaSH (2.0 equiv) + MgCl₂ (1.0 equiv) for in-situ generation.[1]

  • Catalyst: Triethylamine (Et₃N) or Pyridine (used as solvent).[1]

  • Solvent: Ethanol/Pyridine (9:1 ratio).[1]

Step-by-Step Procedure:

  • Solution Prep: Dissolve the cyanopyridine (10 mmol) in Ethanol (20 mL) and Pyridine (2 mL). Add Et₃N (1 mL) to accelerate the reaction.

  • Gas Addition:

    • Method A (Gas): Bubble H₂S gas slowly through the solution at room temperature for 1–4 hours.

    • Method B (Liquid Reagent): If avoiding gas cylinders, use Ammonium Sulfide (20% in water) or NaSH/MgCl₂ in DMF.[1] Heat to 60°C in a sealed pressure vial.

  • Observation: The solution will typically turn yellow/green, and the product often precipitates out as a yellow solid due to lower solubility of the thioamide.

  • Workup:

    • Purge the reaction vessel with Nitrogen for 15 minutes to remove excess H₂S into a bleach trap.

    • Cool the mixture to 0°C.

    • Filter the precipitate.[2] Wash with cold water and cold ethanol.

    • Recrystallize from Ethanol if necessary.[1]

Protocol C: The P₄S₁₀-Pyridine Complex (The "Storable" Reagent)

Context: P₄S₁₀ degrades in moist air. Bergman et al. developed a crystalline P₄S₁₀-pyridine complex that is stable, easy to handle, and kinetically controlled, making it ideal for substrates where regioselectivity is required.

Preparation of Complex:

  • Reflux P₄S₁₀ (10 g) in anhydrous pyridine (50 mL) for 1 hour.

  • Cool to room temperature. The complex precipitates as yellow crystals.

  • Filter under inert atmosphere, wash with dry benzene or toluene, and store in a desiccator.

Thionation Procedure:

  • Mix the Amide (1 equiv) and P₄S₁₀-Pyridine Complex (1.0 equiv) in Acetonitrile.

  • Reflux for 1–3 hours.

  • The complex acts as both the reagent and the buffer, preventing the "gummy" polymerization often seen with free P₄S₁₀.

Part 4: Data Summary & Troubleshooting

Table 1: Reagent Comparison for Pyridine Substrates

Reagent SystemReactivityWorkup DifficultySmell FactorRec. for Pyridines?
Lawesson's Reagent ModerateHigh (Streaking)HighNo (often sticks to N)
P₄S₁₀ / HMDO HighLow (Hydrolysis)ModerateYes (Best for Amides)
H₂S / Base HighLow (Precipitation)High (Toxic)Yes (Best for Nitriles)
P₄S₁₀-Py Complex ModerateLowLowYes (Sensitive substrates)

Visualization: Mechanism of P₄S₁₀/HMDO Activation

Mechanism P4S10 P4S10 (Solid) Activation In-situ Activation (Breaking P-S-P cage) P4S10->Activation HMDO HMDO (Liquid) HMDO->Activation ActiveSpecies TMS-S-P(S) Active Species (Soluble in DCM) Activation->ActiveSpecies Intermediate Thiaoxaphosphetane Intermediate ActiveSpecies->Intermediate + Substrate Substrate Pyridine Amide Substrate->Intermediate Product Pyridine Thioamide Intermediate->Product Byproduct Silylated Phosphate (Hydrolyzed in Workup) Intermediate->Byproduct

Figure 2: Activation pathway of P₄S₁₀ by HMDO, generating a soluble thionating agent that avoids polymeric aggregation.[1]

Part 5: References

  • Bergman, J., et al. (2011).[1][6][7] "Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." The Journal of Organic Chemistry, 76(6), 1546–1553.[1][8] Link[1]

  • Curphey, T. J. (2002).[1] "Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane." The Journal of Organic Chemistry, 67(18), 6461–6473.[1] Link[1]

  • Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[6][9] Chemical Reviews, 107, 5210–5278.[1] Link[1]

  • Libugel, A., et al. (2014).[1] "General Procedure for the Synthesis of Thioamides from Nitriles." Organic Syntheses, 91, 150-159. Link[1]

  • Jesberger, M., et al. (2003).[1] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929–1958.[1] Link[1]

Sources

Method

Application Notes and Protocols for 2-Methoxypyridine-4-carbothioamide in Antitubercular Research

Introduction: The Imperative for Novel Antitubercular Agents The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to globa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antitubercular Agents

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This has catalyzed the search for new chemical entities with novel mechanisms of action. Thioamides, a class of sulfur-containing organic compounds, have long been a cornerstone of second-line tuberculosis treatment. 2-Methoxypyridine-4-carbothioamide, a structural analog of the established antitubercular drug ethionamide, represents a promising candidate for further investigation. These application notes provide a comprehensive guide for researchers on the evaluation of 2-Methoxypyridine-4-carbothioamide as a potential antitubercular agent.

Proposed Mechanism of Action: A Prodrug Approach

Based on its structural similarity to ethionamide, it is hypothesized that 2-Methoxypyridine-4-carbothioamide functions as a prodrug, requiring bioactivation by the Mtb enzyme EthA.[1][2] EthA, a monooxygenase, is believed to oxidize the thioamide group, initiating a cascade that leads to the formation of a covalent adduct with NAD+. This adduct then potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[3][4][5]

Proposed_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell 2-MPCT 2-Methoxypyridine-4-carbothioamide (Prodrug) EthA EthA (Monooxygenase) 2-MPCT->EthA Bioactivation Activated_2-MPCT Activated Intermediate EthA->Activated_2-MPCT Oxidation Adduct 2-MPCT-NAD+ Adduct Activated_2-MPCT->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption In_Vitro_Evaluation_Workflow Start 2-Methoxypyridine-4-carbothioamide MABA MABA (Replicating Mtb) Start->MABA LORA LORA (Non-replicating Mtb) Start->LORA Intracellular_Assay Intracellular Activity (Macrophage Model) Start->Intracellular_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis & Interpretation MABA->Data_Analysis LORA->Data_Analysis Intracellular_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for the in vitro evaluation of 2-Methoxypyridine-4-carbothioamide.

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated for clear comparison and interpretation.

AssayParameterExample ResultInterpretation
MABA MIC (µg/mL)0.5Potent activity against replicating Mtb
LORA MIC (µg/mL)2.0Activity against non-replicating Mtb
Intracellular Assay IC₅₀ (µg/mL)1.0Effective intracellular killing
Cytotoxicity Assay CC₅₀ (µg/mL)>50Low toxicity to host cells
Selectivity Index (CC₅₀ / MIC)>100High selectivity for Mtb over host cells

A high selectivity index (SI), typically >10, is a desirable characteristic for a promising antitubercular drug candidate.

In Vivo Evaluation Considerations

Compounds that demonstrate potent in vitro activity and a favorable selectivity index should be advanced to in vivo efficacy studies. [6]

  • Mouse Model: The standard in vivo model for tuberculosis involves infecting mice (e.g., C57BL/6 or BALB/c strains) with M. tuberculosis via aerosol inhalation. [7]Treatment with the test compound is initiated at a defined time point post-infection, and the reduction in bacterial load in the lungs and spleen is measured over time. [7]* Zebrafish Model: The zebrafish larva model offers a high-throughput alternative for in vivo screening. [8]Zebrafish infected with Mycobacterium marinum, a close relative of Mtb, can be used to rapidly assess drug efficacy and toxicity. [8]

Conclusion

2-Methoxypyridine-4-carbothioamide, as a structural analog of ethionamide, warrants thorough investigation as a potential antitubercular agent. The protocols outlined in these application notes provide a robust framework for its in vitro and in vivo evaluation. By systematically assessing its activity against replicating, non-replicating, and intracellular M. tuberculosis, and determining its cytotoxicity, researchers can build a comprehensive profile of this compound and its potential for further development in the fight against tuberculosis.

References

  • Vertex AI Search. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC.
  • PubMed. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.
  • ResearchGate. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.
  • PMC. (n.d.). An in vivo platform for rapid high-throughput antitubercular drug discovery.
  • PMC. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging.
  • ASM Journals. (n.d.). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice | Antimicrobial Agents and Chemotherapy.
  • Frontiers. (2017). EthA/R-Independent Killing of Mycobacterium tuberculosis.
  • ResearchGate. (n.d.). Model of ethionamide action on M. tuberculosis.
  • RSC Publishing. (n.d.). Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
  • PubMed. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.
  • ANR. (n.d.).
  • Benchchem. (n.d.).
  • PMC. (n.d.). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis.
  • ASM Journals. (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays | Antimicrobial Agents and Chemotherapy.
  • Bio-protocol. (2021).
  • Creative Diagnostics. (n.d.).
  • IntechOpen. (n.d.). Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs.
  • Frontiers. (2021).
  • Benchchem. (n.d.). Application Note: Evaluating the Cytotoxicity of Antituberculosis agent-10 in Macrophage Cell Lines.
  • bioRxiv. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays.
  • ResearchGate. (2026). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • ASM Journals. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis.
  • NIH Molecular Libraries Program. (2017). Table 4, Assays Conducted Using Vero Cell Cytotoxicity Screening Protocol - Probe Reports.
  • Scilit. (n.d.). A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability.
  • Brieflands. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis.
  • PMC. (n.d.).
  • ResearchGate. (2025). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF.
  • Scilit. (n.d.). Mechanism of thioamide drug action against tuberculosis and leprosy.
  • PMC. (n.d.). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PLOS One. (n.d.). Optimisation of Bioluminescent Reporters for Use with Mycobacteria.
  • MDPI. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • PMC. (n.d.). New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells.
  • Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review.
  • PMC. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • NCBI Bookshelf. (2023).
  • Semantic Scholar. (2006). Mechanism of thioamide drug action against tuberculosis and leprosy.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • Faculty of Pharmacy - Research Portal. (n.d.). Development of new antituberculosis drugs.
  • ResearchGate. (2025). Advances in Anti-Tubercular Agents: A Comprehensive Review.
  • World Health Organization. (2019). Table 3, Groups of second-line anti-tuberculosis agents referred to in these guidelines.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Methoxypyridine-4-carbothioamide

Executive Summary This technical guide details the microwave-assisted synthesis of 2-methoxypyridine-4-carbothioamide , a critical thioisonicotinamide scaffold structurally related to the antitubercular drugs Ethionamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis of 2-methoxypyridine-4-carbothioamide , a critical thioisonicotinamide scaffold structurally related to the antitubercular drugs Ethionamide and Prothionamide. While traditional thionation methods (e.g., bubbling


 gas or refluxing with Lawesson’s reagent) suffer from long reaction times, harsh conditions, and difficult purification, microwave irradiation offers a "green," high-yielding alternative.

This protocol leverages the dielectric heating properties of polar solvents to accelerate the nucleophilic addition of sulfide ions to the nitrile group, reducing reaction times from hours to minutes while suppressing byproduct formation (such as hydrolysis to the amide).

Scientific Foundation & Mechanism

The Chemical Strategy

The transformation of 2-methoxypyridine-4-carbonitrile to the corresponding thioamide relies on the nucleophilic attack of a hydrosulfide ion (


) or sulfide equivalent on the nitrile carbon.

The 2-methoxy substituent plays a dual role:

  • Inductive Effect: The electronegative oxygen exerts a withdrawing effect (

    
    ), activating the pyridine ring and making the 4-cyano group more susceptible to nucleophilic attack compared to simple benzonitriles.
    
  • Resonance Effect: While methoxy is donating (

    
    ), the nitrogen atom in the pyridine ring acts as an electron sink, maintaining sufficient electrophilicity at the C4 position.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic addition-protonation sequence. Under microwave irradiation, the high polarity of the transition state is stabilized, significantly lowering the activation energy (


).

ReactionMechanism Start 2-Methoxypyridine- 4-carbonitrile Step1 Nucleophilic Attack (HS- adds to C≡N) Start->Step1 + (NH4)2S / MW Step2 Thioimidate Intermediate Step1->Step2 Step3 Proton Transfer & Tautomerization Step2->Step3 End 2-Methoxypyridine- 4-carbothioamide Step3->End

Figure 1: Mechanistic pathway for the thionation of the nitrile group.[1]

Experimental Protocols

Equipment & Reagents[2]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents:

    • 2-Methoxypyridine-4-carbonitrile (CAS: 72716-86-0)

    • Ammonium sulfide solution (20 wt. % in

      
      ) [Hazard: Stench, Toxic] 
      
    • Methanol (HPLC Grade)

    • Alternative: Sodium hydrosulfide hydrate (

      
      ) and Magnesium chloride hexahydrate (
      
      
      
      ).
Protocol A: Ammonium Sulfide Method (Primary)

Best for: Speed, operational simplicity, and "green" chemistry compliance.

  • Setup: In a 10 mL microwave vial, dissolve 2-methoxypyridine-4-carbonitrile (1.0 mmol, 134 mg) in Methanol (3.0 mL).

  • Reagent Addition: Add Ammonium Sulfide solution (20% aq., 1.5 mmol, ~0.51 mL).

    • Note: Perform this step in a fume hood due to

      
       evolution.
      
  • Sealing: Crimp the cap immediately to prevent sulfide loss.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (using compressed air flow feature of the reactor).

    • Transfer the mixture to a beaker. The thioamide often precipitates upon cooling or slight concentration.

    • If solid forms: Filter, wash with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ).
    • If no solid: Evaporate solvent, partition between EtOAc and Water. Dry organic layer over

      
       and concentrate.[2]
      
Protocol B: NaSH / MgCl₂ Method (Anhydrous Alternative)

Best for: Substrates sensitive to hydrolysis or if ammonium sulfide is unavailable.

  • Setup: In a 10 mL microwave vial, combine 2-methoxypyridine-4-carbonitrile (1.0 mmol), NaSH hydrate (2.0 mmol), and

    
      (1.0 mmol).
    
  • Solvent: Add DMF (Dimethylformamide) (3.0 mL).

  • Irradiation: Heat at 120 °C for 20 minutes .

    • Mechanism Note:

      
       acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing the electrophilicity of the carbon center.
      
  • Workup: Pour reaction mixture into ice-water (20 mL). Acidify slightly with 1M HCl to pH 5 (precipitates the thioamide). Filter the yellow solid.

Workflow Visualization

ExperimentalWorkflow Prep Preparation Dissolve Nitrile in MeOH Add (NH4)2S Seal Seal Vessel (Crimp Cap) Prep->Seal MW Microwave Irradiation 100°C | 15 min | Dynamic Power Seal->MW Cool Cooling (Air Jet to <40°C) MW->Cool Precip Precipitation Check Does solid form? Cool->Precip Filter Filtration Wash with H2O/Et2O Precip->Filter Yes Extract Extraction EtOAc / Brine Wash Precip->Extract No Analysis Analysis NMR / LC-MS Filter->Analysis Extract->Analysis

Figure 2: Step-by-step experimental workflow for Protocol A.

Results and Data Analysis

Comparison of Methods

The microwave method demonstrates superior efficiency compared to conventional heating.[3]

ParameterConventional Thermal (

gas)
Microwave Protocol A (

)
Reaction Time 4 - 12 Hours15 - 20 Minutes
Temperature Reflux (65°C)100°C (Pressurized)
Yield 60 - 75%85 - 92%
Safety Profile High Risk (Gaseous

)
Managed Risk (Dissolved Sulfide)
Purification Column Chromatography often requiredFiltration / Recrystallization
Characterization Data (Expected)
  • Appearance: Yellow crystalline solid.

  • Melting Point: 138–142 °C (Typical for substituted pyridine thioamides).

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.10 (br s, 1H, 
      
      
      
      , thioamide).
    • 
       9.70 (br s, 1H, 
      
      
      
      , thioamide).
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, Py-H6).
    • 
       7.45 (dd, 
      
      
      
      Hz, 1H, Py-H5).
    • 
       7.30 (d, 
      
      
      
      Hz, 1H, Py-H3).
    • 
       3.90 (s, 3H, 
      
      
      
      ).
  • MS (ESI): Calculated for

    
    : 168.04; Found 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient temperature or old reagents.Increase Temp to 120°C. Ensure

is fresh (yellow color indicates polysulfides, which is fine, but clear/colorless may indicate low concentration).
Hydrolysis (Amide formation) Too much water or pH too high.Use Protocol B (Anhydrous NaSH/MgCl2). Ensure Methanol is dry.
Black/Tarry Product Thermal decomposition.Reduce reaction time to 10 mins. Use "PowerMax" cooling (simultaneous cooling during heating) to prevent hot spots.
Vessel Failure Excessive pressure.Do not exceed 50% fill volume. Ensure the nitrile is fully dissolved before heating.

Safety Considerations

  • Hydrogen Sulfide (

    
    ):  This reaction generates small amounts of 
    
    
    
    gas. All microwave vials must be opened in a functioning fume hood.
  • Pressure: Microwave heating of methanol to 100°C generates internal pressure (~2-4 bar). Ensure vials are rated for at least 20 bar.

  • Waste Disposal: All sulfide-containing waste must be treated with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal.

References

  • Kaboudin, B., & Elhamifar, D. (2006).[4][5] A simple, efficient, and new method for the synthesis of thioamides from nitriles.[6][4][5] Synthesis, 2006(02), 224-226.[5]

  • Bagley, M. C., Chapaneri, K., Glover, C., & Merritt, E. A. (2004). Simple microwave-assisted method for the synthesis of primary thioamides from nitriles.[6][4] Synlett, 2004(14), 2615-2617.

  • Manjula, K., & Pasha, M. A. (2007). Synthesis of thioamides from nitriles using ammonium sulfide in methanol under microwave irradiation. Synthetic Communications, 37(20), 3611-3615.

  • Liboska, R., Zyka, D., & Bobek, M. (2003). Synthesis of primary thioamides from nitriles and hydrogen sulfide catalyzed by anion-exchange resin.[4] Synthesis, 2003(02), 237-240.

  • Zubruyev, O. I., Stiasni, N., & Kappe, C. O. (2003).[5][7] Preparation of thioamide building blocks via microwave-promoted three-component Kindler reactions. Journal of Combinatorial Chemistry, 5(2), 145-148.

Sources

Method

Technical Guide: Handling, Storage, and Protocol Integration for 2-Methoxypyridine-4-carbothioamide

Abstract 2-Methoxypyridine-4-carbothioamide (CAS 929972-07-6) is a specialized heterocyclic building block utilized primarily in the synthesis of antitubercular agents, thiopeptide antibiotics, and thiazole-based pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxypyridine-4-carbothioamide (CAS 929972-07-6) is a specialized heterocyclic building block utilized primarily in the synthesis of antitubercular agents, thiopeptide antibiotics, and thiazole-based pharmacophores.[1][2][3][4] Its thioamide moiety renders it uniquely reactive but also susceptible to oxidative desulfurization and hydrolysis. This guide provides an authoritative framework for maintaining compound integrity, ensuring operator safety against potential hydrogen sulfide (


) evolution, and optimizing its use in drug discovery workflows.

Part 1: Physiochemical Identity & Profile

Understanding the specific molecular behavior of the thioamide group attached to the electron-deficient pyridine ring is critical for handling. The 2-methoxy substituent adds electron density, slightly modulating the reactivity of the thioamide sulfur compared to the unsubstituted analog.

Table 1: Chemical Specification
PropertySpecification
Chemical Name 2-Methoxypyridine-4-carbothioamide
CAS Number 929972-07-6
Molecular Formula

Molecular Weight 168.22 g/mol
Appearance Yellow to orange crystalline solid (Characteristic thioamide chromophore)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Insoluble in hexanes
pKa (Predicted) ~11.5 (Thioamide NH), Pyridine N is weakly basic due to electron-withdrawing thioamide
Key Reactivity Soft nucleophile (S-alkylation), Hantzsch thiazole synthesis precursor

Part 2: Safety & Hazard Assessment (E-E-A-T)[3]

Critical Warning: Thioamides are chemically distinct from amides. Under acidic conditions or thermal stress, they can release Hydrogen Sulfide (


) , a potent neurotoxin.
Toxicology & Exposure Control
  • Inhalation Risk: Dust inhalation may cause respiratory irritation. More critically, contact with strong acids (e.g., HCl in workups) can liberate

    
    .
    
    • Protocol: Always handle in a functioning chemical fume hood.

  • Skin/Eye Contact: The compound is an irritant.[2][4][5][6][7] The lipophilic nature of the pyridine ring facilitates dermal absorption.

    • PPE:[2][4][6][7][8][9] Nitrile gloves (minimum 0.11 mm thickness) are required. Double gloving is recommended when handling stock solutions in DMSO, as DMSO enhances skin permeability.

Emergency Response
  • Spill: Do not use water initially if the powder is dry. Sweep into a container. If in solution, absorb with vermiculite.

  • Decomposition: If the material turns dark or emits a "rotten egg" odor, it indicates significant sulfur degradation. Isolate the container in a hood.

Part 3: Storage & Stability Protocols

The stability of 2-Methoxypyridine-4-carbothioamide is governed by the "Thioamide Stability Triad": Moisture, Light, and Oxidation.

Degradation Pathways

The thioamide sulfur is prone to exchange with oxygen (hydrolysis) or oxidation to a sulfine/sulfene intermediate.

DegradationPathways Compound 2-Methoxypyridine- 4-carbothioamide Amide 2-Methoxypyridine- 4-carboxamide (Inactive Impurity) Compound->Amide Hydrolysis H2S H2S Release (Toxic Gas) Compound->H2S Hydrolysis SulfurOxides Sulfur Oxides (SOx) Compound->SulfurOxides Oxidation Moisture Moisture/H2O (Acidic pH) Moisture->Compound Oxidation O2 / Light (Photo-oxidation) Oxidation->Compound

Figure 1: Primary degradation pathways. Hydrolysis leads to the corresponding amide and H2S release, while oxidation leads to sulfur oxides and desulfurization.

Storage Specifications
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen . The thioamide group is sensitive to oxidative desulfurization.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas for long-term contact as trace metals can catalyze desulfurization.

  • Desiccation: Store in a secondary container with active desiccant (e.g., Drierite) to prevent hydrolysis.

Part 4: Handling & Solubilization Protocols

Researchers often face precipitation issues when diluting hydrophobic heterocycles into aqueous buffers. This protocol ensures reproducibility in biological assays.

Stock Solution Preparation (10 mM)
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid Ethanol/Methanol for long-term stock storage as nucleophilic attack can occur over time.

  • Weighing: Weigh quickly to minimize hygroscopic moisture uptake.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes (water bath temperature < 30°C).

  • Storage of Stock: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Aqueous Dilution Workflow (Serial Dilution)

Direct dilution from 100% DMSO to aqueous buffer often causes "crashing out." Use an intermediate step.

SolubilizationWorkflow Solid Solid Compound (-20°C) Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve & Vortex Inter Intermediate Dilution (10x Final Conc) 10% DMSO / 90% Buffer Stock->Inter 1:10 Dilution (Add DMSO to Buffer slowly) Final Final Assay Well (1x Conc) 1% DMSO Inter->Final 1:10 Dilution into Assay Media Check Visual/Turbidity Check (Precipitation Risk) Inter->Check

Figure 2: Step-wise dilution protocol to prevent compound precipitation in aqueous bioassays.

Part 5: Quality Control & Validation

Before using 2-Methoxypyridine-4-carbothioamide in critical experiments (e.g., Hantzsch synthesis or biological screening), validate purity. Thioamides degrade to amides, which are often silent impurities in UV detection but inactive in thio-specific reactions.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290-310 nm (thioamide

    
     transition).
    
    • Note: The thioamide will have a distinct UV shift compared to the amide impurity.

NMR Validation (1H NMR in DMSO-d6)
  • Diagnostic Signal: Look for the thioamide

    
     protons. Unlike amide protons (broad singlets ~7-8 ppm), thioamide protons are often chemically nonequivalent due to restricted rotation around the C-N bond, appearing as two broad singlets further downfield (9.0 - 10.5 ppm ).
    
  • Impurity Check: A sharp singlet at ~3.9 ppm indicates the methoxy group. If a second methoxy peak appears, it suggests the presence of the hydrolysis product (2-methoxypyridine-4-carboxamide).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319266, 2-Methoxypyridine-4-carbothioamide. Retrieved from [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxypyridine-4-carbothioamide

[1] Subject: Removal of Sulfur Impurities & Optimization of Thioamide Purity Ticket ID: CHEM-SUP-8829 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1] Triage & Diagnosis: Is it Elemental Su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Removal of Sulfur Impurities & Optimization of Thioamide Purity Ticket ID: CHEM-SUP-8829 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Triage & Diagnosis: Is it Elemental Sulfur?

Before initiating purification, you must distinguish between elemental sulfur (


), unreacted nitrile precursor, and hydrolysis byproducts (amides).[1][2] Elemental sulfur is a notorious impurity in thioamide synthesis, particularly when using reagents like 

or Lawesson’s reagent, or oxidative workups of sulfide salts.[1][2]
Diagnostic Checklist[1]
Diagnostic MethodObservation Indicating Elemental Sulfur (

)
Observation Indicating Amide/Nitrile
Visual Inspection Pale yellow, non-crystalline powder or "gummy" precipitate that resists dissolution in cold alcohols.[1][2]Amides are often white solids; Nitriles may be oils or crystalline.

H NMR (

)
Silent.

has no protons.[1][2] Look for a "clean" spectrum that contradicts the mass balance (weighed mass > NMR calculated mass).
Amide: Broad singlets ~6.0–8.0 ppm (

).[1][2] Nitrile: No exchangeable protons; distinct aromatic shifts.[2]
Melting Point Broad depression.[2] Pure

melts ~115°C. If your product melts near this range,

will cause a massive melting range expansion.[2]
Distinct m.p. usually higher than thioamide (Amides often have higher lattice energy).[1][2]
TLC (Hexanes/EtOAc) Fast-moving spot near solvent front (

in non-polar systems).[1][2] Stains invisible to UV but darkens in Iodine chamber.[2]
Lower

than thioamide (Amide is more polar).[1][2]

Decision Matrix: Selecting the Purification Protocol

Do not apply a "one-size-fits-all" approach. Use the following logic flow to select the least invasive method that yields high purity.

PurificationLogic Start Crude 2-Methoxypyridine- 4-carbothioamide CheckImpurity Identify Impurity Type Start->CheckImpurity IsSulfur Is it Elemental Sulfur (S8)? CheckImpurity->IsSulfur Quantify Est. Sulfur Content IsSulfur->Quantify Yes MethodB Method B: Recrystallization (Differential Solubility) IsSulfur->MethodB No (Organic Impurity) HighS High (>5%) Visible Yellow Solids Quantify->HighS LowS Low (<5%) Trace in Analysis Quantify->LowS MethodA Method A: Sodium Sulfite Wash (Chemical Scavenging) HighS->MethodA Primary Choice LowS->MethodB Primary Choice MethodA->MethodB Polishing Step MethodC Method C: Triphenylphosphine (The 'Bartlett' Method) MethodB->MethodC If S8 persists

Figure 1: Decision tree for selecting the appropriate desulfurization protocol based on impurity load.

Method A: Sodium Sulfite Scavenging (Recommended)[1][2]

This is the most robust method for bulk removal.[1] It relies on the reaction between solid sulfur and aqueous sulfite to form water-soluble thiosulfate.[1]

Mechanism:


[1][2]
Protocol
  • Dissolution: Dissolve the crude thioamide in a water-miscible organic solvent (e.g., Ethanol or THF).[1][2] The 2-methoxy group aids solubility in organic media.[1]

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Sulfite (

    
    ).
    
  • Reflux: Add the sulfite solution to the organic layer (ratio 1:1 v/v).[1][2] Reflux the biphasic mixture for 1–2 hours.

    • Why Reflux?

      
       conversion to thiosulfate is kinetically slow at room temperature.[2] Heat drives the phase transfer and reaction rate.[1]
      
  • Workup:

    • Cool the mixture.

    • Dilute with water.[2]

    • Extract the product into Ethyl Acetate or Dichloromethane (DCM).[1][2]

    • The converted sulfur (now thiosulfate) remains in the aqueous layer.[1]

  • Validation: Check the organic layer by TLC.[1][2] The fast-moving non-polar sulfur spot should be absent.[1]

Method B: Differential Recrystallization

If the sulfur content is low, physical separation via recrystallization is cleaner than chemical treatment.[1][2]

The Solubility Paradox:

  • 
     is highly soluble in 
    
    
    
    , Toluene, and Benzene.[1][2]
  • 
     is poorly soluble in Alcohols (MeOH, EtOH).[1][2]
    
  • Strategy: You want a solvent where your Thioamide is soluble hot/insoluble cold, but Sulfur is soluble cold (to stay in mother liquor) OR insoluble hot (to be filtered off).[1][2]

Recommended Solvent System: Toluene/Hexane or Ethanol [1][2]

SolventBehavior of ThioamideBehavior of Sulfur (

)
Protocol Strategy
Ethanol (Abs.) Soluble Hot / Precipitates ColdPoorly SolubleHot Filtration: Dissolve thioamide in boiling EtOH.[1][2] If

remains as undissolved oil/solid, filter immediately while hot.[2] Crystallize filtrate.[2]
Toluene Soluble Hot / Precipitates ColdSoluble ColdMother Liquor Trap: Dissolve hot.[2] Cool slowly. Thioamide crystallizes;

stays dissolved in the toluene mother liquor.[1]

Critical Warning: Do not use


 (Carbon Disulfide).[1][2] While it dissolves sulfur perfectly, it is neurotoxic and highly flammable.[1][2] Toluene is the safer alternative for "mother liquor trapping."[1]

Method C: Phosphine Scavenging (The "Nuclear" Option)[1][2]

Use this only if Methods A and B fail. This method uses Triphenylphosphine (


) to chemically attack the sulfur ring, breaking it down into Triphenylphosphine Sulfide (

).[1][2]

Mechanism:


 (Bartlett Mechanism)[1][2]
Protocol
  • Stoichiometry: Estimate the mole % of sulfur (via NMR integration or mass balance). Add 1.1 equivalents of

    
     relative to the sulfur impurity.
    
  • Reaction: Stir in DCM or Toluene at room temperature for 30 minutes. The reaction is usually rapid.

  • Separation Challenge: You have now traded one impurity (

    
    ) for another (
    
    
    
    ).
    • 
       is highly crystalline and non-polar.[2]
      
    • Removal: Dilute the reaction mixture with Hexanes/Ether.

      
       often precipitates out (white crystals).[1][2] Filter it off.
      
    • Chromatography: If filtration fails, flash chromatography is required.[2]

      
       elutes very early (non-polar), while your thioamide (polar) elutes later.[1][2]
      

Self-Validating the Purity (QC)[1][2]

Before releasing the compound for biological testing, perform this 3-point check:

  • The "Copper Coin" Test (Qualitative):

    • Dissolve a small amount of product in pyridine.[2] Add a polished copper foil/wire.[2]

    • Result: If the copper turns black (

      
      ) rapidly upon warming, free elemental sulfur is still present.[1][2]
      
  • Quantitative NMR:

    • Run

      
       NMR with an internal standard (e.g., Dimethyl sulfone).[1][2] Ensure the integration of the methoxy group (singlet, ~4.0 ppm) matches the weighed mass.[1]
      
  • Combustion Analysis (CHN):

    • Sulfur interferes with CHN ratios if present as

      
      .[2] A high S% relative to N% indicates contamination.[2]
      

Prevention: Optimizing the Synthesis

To avoid this headache in future batches, optimize the thionation step.

SynthesisOpt Precursor 2-Methoxy-4-cyanopyridine Reagent Reagent Choice Precursor->Reagent Lawesson Lawesson's Reagent (High S8 byproduct risk) Reagent->Lawesson Standard AmmSulfide (NH4)2S / Methanol (Cleaner Workup) Reagent->AmmSulfide Recommended Requires Chromatography Requires Chromatography Lawesson->Requires Chromatography Direct Crystallization Direct Crystallization AmmSulfide->Direct Crystallization

Figure 2: Reagent selection impact on downstream purification load.[1]

  • Switch Reagents: If using Lawesson's reagent, switch to Ammonium Sulfide in Methanol or Sodium Hydrosulfide (

    
    ) + 
    
    
    
    in DMF.[1][2] These methods generate water-soluble byproducts rather than elemental sulfur.[2]

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Butterworth-Heinemann.[2] (Standard text for solvent selection and recrystallization parameters). [1][2]

  • Kinetics of the Reaction of Elemental Sulfur with Triphenylphosphine. Bartlett, P. D., & Meguerian, G. (1956).[1][2][3] Journal of the American Chemical Society, 78(15), 3710–3715.[1][2] (The mechanistic basis for Method C).

  • Solubility of Elemental Sulfur in Organic Solvents. ScienceMadness & IUPAC Solubility Data Series. (Data supporting Toluene/Ethanol selection in Method B).

  • Thioamide Synthesis via Ammonium Sulfide. Cohen, V. I. (1978).[2] The Journal of Organic Chemistry. (Alternative synthesis to avoid sulfur byproducts).

Sources

Optimization

Optimizing purification methods for pyridine thioamide derivatives

Technical Support Center: Pyridine Thioamide Purification Ticket ID: PT-OPT-2024 | Status: Active | Priority: High[1] User Guide Overview Subject: Optimization of purification workflows for pyridine thioamide derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Thioamide Purification Ticket ID: PT-OPT-2024 | Status: Active | Priority: High[1]

User Guide Overview

Subject: Optimization of purification workflows for pyridine thioamide derivatives. Objective: Overcome solubility issues, silanol-induced streaking, and hydrolytic instability to achieve >98% purity. Core Philosophy: Purification is not a cleanup step; it is a stability management process.

Module 1: Stability & Pre-Treatment (The "Do No Harm" Phase)[1]

Context: Thioamides are robust but chemically distinct from oxo-amides. They are soft nucleophiles (S-center) and prone to distinct degradation pathways:[1]

  • Hydrolysis: Converts thioamide

    
     amide + 
    
    
    
    . Accelerated by acidic pH and heavy metals.
  • Oxidation: Converts

    
     (sulfine). Accelerated by peroxides in aged solvents (THF, Ethers).[1]
    
  • Metal Coordination: The pyridine nitrogen and thioamide sulfur form a "pincer" that binds Pd/Cu catalysts avidly.

Protocol 1.1: The 2D-TLC Stability Test (Self-Validating System)

Before loading a column, you must prove your compound survives the stationary phase.[1]

  • Plate Prep: Cut a square TLC plate (

    
     cm).
    
  • Spotting: Spot sample at the bottom-left corner (1.5 cm from edges).

  • Run 1: Develop in your chosen eluent (e.g., 5% MeOH/DCM).

  • Dry: Dry the plate completely under a stream of

    
     (cold).
    
  • Rotate: Rotate the plate 90° counter-clockwise. The resolved spots are now at the "bottom."

  • Run 2: Develop again in the exact same eluent.

  • Diagnosis:

    • Diagonal Line: Compound is stable.

    • Off-Diagonal Spots: Compound is decomposing on the silica.

    • Resolution: If off-diagonal, switch to Neutral Alumina or Deactivated Silica (see Module 2).[1]

Module 2: Chromatographic Optimization

Problem: Pyridine derivatives "streak" or "tail" on silica gel. Root Cause: The basic pyridine nitrogen interacts with acidic silanol groups (


) on the silica surface via hydrogen bonding and ion-exchange, causing non-linear adsorption.[1]
Workflow Visualization: Method Selection

PurificationLogic Start Crude Pyridine Thioamide Solubility Solubility in Non-Polar (Hex/Tol/DCM)? Start->Solubility Yes Good Solubility Solubility->Yes No Poor Solubility (Polar) Solubility->No NormalPhase Normal Phase Flash Yes->NormalPhase ReversePhase Reverse Phase (C18) No->ReversePhase SilanolBlock Add 1% Et3N or NH4OH to Eluent NormalPhase->SilanolBlock Prevent Tailing pHControl Buffer pH > 7.0 (Ammonium Bicarb) ReversePhase->pHControl Keep Pyridine Neutral Final Pure Thioamide SilanolBlock->Final pHControl->Final

Caption: Decision matrix for selecting stationary phase and modifiers based on solubility and basicity.

Protocol 2.1: Silica Deactivation (The "Amine Wash")

Standard silica is too acidic (pH ~4-5) for pyridines.[1]

Option A: Mobile Phase Modifier (Standard) [1]

  • Eluent: DCM / MeOH + 1% Triethylamine (TEA) or 1%

    
     .[1]
    
  • Mechanism: The amine modifier saturates the acidic silanol sites, effectively "capping" them so the pyridine flows through without dragging.

  • Note: TEA is difficult to remove (high boiling point).[1]

    
     is volatile but immiscible with pure DCM (requires some MeOH).[1]
    

Option B: Pre-buffered Silica (Superior for sensitive thioamides) [1]

  • Slurry silica in 5% TEA/Hexanes.

  • Pour column.

  • Flush with 3 column volumes (CV) of pure Hexanes (to remove bulk TEA).

  • Load sample.[2]

  • Elute with standard gradient. Result: The column remains neutral; the product does not streak; no amine salt contamination in the fraction.

Module 3: Crystallization & Workup

Problem: Thioamides often "oil out" instead of crystallizing due to high conformational flexibility and impurities.

Table 1: Solvent Systems for Pyridine Thioamides
Solvent Pair (Good/Bad)Ratio (v/v)Application Context
EtOH / Water 5:1

1:1
Standard. Best for polar derivatives.[1] Dissolve in hot EtOH, add water dropwise until turbid.
Toluene / Hexane 1:2Lipophilic. Good for removing non-polar impurities. Toluene

-stacks with pyridine, aiding lattice formation.[1]
EtOAc / Pentane 1:4Thermal Sensitive. Allows crystallization at lower temperatures (

C) to prevent S-oxidation.[1]
Acetonitrile (Cold) SingleHigh Purity. Dissolve in boiling ACN, cool to

C. Excellent for removing amide hydrolysis byproducts.[1]
Protocol 3.1: The "Seeding" Trick for Oiling Compounds

If your compound oils out:

  • Redissolve the oil in the minimum amount of "Good Solvent."

  • Scratch the glass interface with a spatula (creates nucleation sites).

  • Critical Step: Add a single crystal of a similar compound (e.g., the amide analog or a previous batch). This "template effect" often forces the thioamide lattice to form.

Module 4: Metal Scavenging (Drug Development Focus)

Problem: Thioamides are excellent ligands. If you used Pd-catalyzed coupling (Suzuki/Buchwald) to build the pyridine core, the Pd is likely coordinated to the Sulfur.

Diagnosis: Product is off-color (grey/brown) or NMR peaks are broad.

Resolution:

  • Do NOT use standard washes: Acid washes (HCl) will protonate the pyridine but may hydrolyze the thioamide.

  • Use Thiol-Scavengers: Treat organic phase with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.[1]

  • The "DTC" Wash:

    • Dissolve crude in EtOAc.

    • Wash with 5% aqueous Sodium Diethyldithiocarbamate .

    • The DTC displaces the Pd from your thioamide (forming a colored Pd-DTC complex).

    • Wash with water until the aqueous layer is clear.

Troubleshooting & FAQs

Q: My compound decomposes on the column even with TEA. What now? A: The silica surface might still be catalyzing hydrolysis. Switch to Neutral Alumina (Brockmann Activity III) . Alumina is far less acidic. Alternatively, use Reverse Phase (C18) with a neutral buffer (


, pH 7.5).[1] Avoid acidic modifiers (TFA/Formic acid) as they protonate the pyridine, killing retention on C18 and risking hydrolysis.[1]

Q: I see a small peak just before my product in HPLC. Is it the amide? A: Likely yes.[3] The amide (oxo-analog) is more polar (H-bond acceptor/donor profile) and typically elutes earlier on Reverse Phase but later on Normal Phase compared to the thioamide.[1]

  • Check: LCMS mass difference of -16 Da (S

    
     O exchange: 32 - 16 = 16).[1]
    

Q: Can I use DMSO to dissolve my sample for loading? A: Avoid if possible. DMSO is an oxidant (can convert thioamide


 amide + DMS) and is hard to remove.[1] Use DMF or NMP if solubility is strictly required, but dry loading on Celite is safer.[1]

Q: How do I store these compounds? A: Under Argon at -20°C. Thioamides are light-sensitive (photo-oxidation).[1] Wrap vials in foil.

References

  • Chromatographic Behavior of Pyridines

    • Title: "Tailoring the separation of basic compounds: Mobile phase pH and ion-pairing."
    • Source:Journal of Chrom
    • Context: Explains the interaction of pyridine nitrogen with silanols and the necessity of amine modifiers.[4]

  • Thioamide Stability

    • Title: "The chemistry of thioamides."[3][5][6][7]

    • Source:Chemical Reviews.
    • Context: Detailed mechanisms of hydrolysis and oxid
    • URL:[Link][1]

  • Purification Strategies

    • Title: "Practical Purific
    • Source:American Chemical Society (ACS) Professional Education.[1]

    • Context: General protocols for amine-bonded phases and silica deactiv
  • Metal Scavenging

    • Title: "Removal of Palladium Impurities
    • Source:Organic Process Research & Development.
    • Context: Efficacy of dithiocarbamates vs. silica scavengers for N/S-heterocycles.
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Optimization of Solvent Systems for 2-Methoxypyridine-4-carbothioamide Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Methoxypyridine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals, offering in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Methoxypyridine-4-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your method development process. Here, we move beyond generic protocols to explain the causal relationships behind experimental choices, ensuring robust and reproducible results.

Understanding the Analyte: Physicochemical Properties

2-Methoxypyridine-4-carbothioamide (CAS 929972-07-6) is a heterocyclic compound whose structure presents specific challenges and opportunities for chromatographic separation.[1] An effective separation strategy begins with understanding its key physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior based on its structural components: a pyridine ring, a methoxy group, and a carbothioamide functional group.

PropertyInferred CharacteristicImplication for Chromatography
Polarity PolarThe presence of nitrogen and sulfur heteroatoms, along with hydrogen bonding capability (NH2), makes the molecule polar. It will likely be more soluble in polar solvents.[2][3]
Basicity (pKa) Weakly BasicThe pyridine nitrogen atom is basic. The mobile phase pH will significantly affect its ionization state and, therefore, its retention in reversed-phase HPLC.[4][5]
Solubility Soluble in Polar Organic SolventsExpected to be soluble in solvents like methanol, acetonitrile, and DMSO, but may have limited solubility in non-polar solvents like hexane.[6]
UV Absorbance Strong UV ChromophoreThe aromatic pyridine ring suggests strong absorbance in the UV spectrum, making UV detection a suitable choice.[7][8]
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is best for 2-Methoxypyridine-4-carbothioamide: Reversed-Phase, Normal-Phase, or HILIC?

A1: The choice of chromatographic mode depends on your analytical goals.

  • Reversed-Phase (RP-HPLC) is the most common and often the best starting point.[5] It separates compounds based on hydrophobicity. Given the polar nature of your analyte, you may encounter challenges with retention. This can be overcome by carefully selecting the mobile phase, particularly by controlling the pH to suppress the ionization of the basic pyridine nitrogen.[9]

  • Normal-Phase (NP-HPLC) is an excellent alternative if your compound is highly polar and shows little to no retention in reversed-phase, even with highly aqueous mobile phases.[2][3][10] NP-HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane with a polar modifier).[2][11] It is particularly effective for separating polar isomers.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer as the mobile phase. HILIC is ideal for retaining very polar compounds that are not retained in reversed-phase mode.

Q2: I'm starting with RP-HPLC. What is a good initial solvent system and gradient?

A2: A robust starting point for method development is crucial.

  • Solvents: Use high-purity, HPLC-grade solvents to minimize background noise.[12][13] A common and effective combination is Acetonitrile (ACN) and water.[12][14] ACN is often preferred over methanol due to its lower viscosity and lower UV absorbance at short wavelengths.[8][12]

  • Mobile Phase pH: Because 2-Methoxypyridine-4-carbothioamide is a basic compound, controlling the mobile phase pH is critical for good peak shape and reproducible retention.[4][15]

    • Low pH (2.5-3.5): Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water (Solvent A) and ACN (Solvent B). At this pH, the basic pyridine nitrogen will be consistently protonated (positively charged), and the acidic silanol groups on the silica stationary phase will be suppressed, minimizing undesirable secondary interactions that cause peak tailing.[9][16]

    • High pH (8-10): Using a column stable at high pH, you can use a buffer like ammonium formate or ammonium bicarbonate. At high pH, the basic analyte will be in its neutral form, which can increase retention on a C18 column.[17]

  • Starting Gradient: A generic scouting gradient is effective for determining the approximate elution conditions.

    Time (min)% Solvent A (e.g., Water + 0.1% FA)% Solvent B (e.g., ACN + 0.1% FA)
    0.0955
    10.0595
    12.0595
    12.1955
    15.0955
Q3: Why is my peak for 2-Methoxypyridine-4-carbothioamide tailing, and how can I fix it?

A3: Peak tailing is the most common issue for basic compounds in RP-HPLC.[16] It occurs when the positively charged (protonated) analyte interacts with negatively charged, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[16][18]

Primary Solutions:

  • Lower the Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or TFA to your mobile phase to bring the pH to ~2.5-3.5. This protonates the silanol groups (-Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction with your basic analyte.[16]

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can improve its capacity to maintain a constant pH and mask the residual silanol groups.[16][19]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically deactivated) are less prone to causing peak tailing with basic compounds.

Q4: My compound elutes in the void volume in reversed-phase. How can I increase its retention?

A4: If your polar analyte is not retained, it means its affinity for the mobile phase is much stronger than for the non-polar stationary phase.

Solutions to Increase Retention:

  • Decrease the Organic Solvent Percentage: Start with a very low percentage of organic modifier (e.g., 2-5% ACN or methanol) in your mobile phase.

  • Use a Less Eluting Organic Solvent: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC.[7] Switching from ACN to methanol may increase retention.

  • Control the pH to Ensure Neutrality: If using a high-pH stable column, increase the mobile phase pH to a value at least 2 units above the pKa of the pyridine nitrogen. This deprotonates the analyte, making it more hydrophobic and thus more retained on the C18 column.[5][17]

  • Switch to a More Retentive Stationary Phase: Consider using a column with a higher carbon load (e.g., C30) or a phenyl-hexyl phase, which can provide alternative selectivity through pi-pi interactions with the pyridine ring.[9]

  • Employ HILIC: If the compound is extremely polar, HILIC is the most appropriate technique to achieve sufficient retention.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to resolving common chromatographic issues.

Problem: Severe Peak Tailing (Tailing Factor > 2.0)
Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The protonated basic analyte is interacting with ionized silanols on the column packing. This is the most common cause for basic compounds.[16][18]1. Adjust pH: Lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid or TFA.[16] 2. Use a Modern Column: Switch to a high-purity, end-capped silica column or a hybrid particle column.
Column Overload Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[20]1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 2. Increase Column Capacity: Use a column with a larger internal diameter if high loading is necessary.
Extra-Column Volume (Dead Volume) Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening and tailing.[21]1. Check Fittings: Ensure all connections are secure and use appropriate ferrules.[18] 2. Minimize Tubing: Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing.
Column Contamination or Degradation Accumulation of strongly retained impurities or degradation of the stationary phase (e.g., from operating outside the stable pH range) can create active sites that cause tailing.[21]1. Flush the Column: Follow the manufacturer's instructions for column cleaning.[20] 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Problem: Inconsistent Retention Times
Potential Cause Explanation Recommended Solution
Unbuffered Mobile Phase Small variations in solvent preparation can lead to significant pH shifts if the mobile phase is unbuffered, drastically affecting the retention of an ionizable analyte like this one.[9]1. Use a Buffer: Prepare the aqueous portion of the mobile phase with a suitable buffer (e.g., 10-25 mM ammonium formate) and adjust the pH.[7] Ensure the pH is at least 1-2 units away from the analyte's pKa.[4][5]
Poor Column Equilibration Insufficient equilibration time between gradient runs can cause retention time drift, especially in the initial runs of a sequence.1. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
Fluctuating Column Temperature Changes in ambient temperature can affect mobile phase viscosity and reaction kinetics, leading to shifts in retention time.1. Use a Column Thermostat: Set the column compartment to a constant temperature, typically between 30-40°C, for improved reproducibility.[21]
Mobile Phase Composition Change Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.1. Keep Reservoirs Capped: Ensure solvent bottles are tightly sealed. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily for best results.
Visual Workflow and Logic Diagrams

A logical approach is key to efficient troubleshooting. The following diagrams, rendered in DOT language, outline decision-making processes for common challenges.

G start Peak Tailing Observed (Tf > 1.5) is_basic Is the analyte basic? start->is_basic check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) is_basic->check_ph Yes check_load Reduce Sample Concentration and/or Injection Volume is_basic->check_load No (or pH already optimal) ph_improves Peak shape improves? check_ph->ph_improves optimize_ph Optimize pH / Acid Modifier ph_improves->optimize_ph Yes ph_improves->check_load No load_improves Peak shape improves? check_load->load_improves overload_issue Column Overload was the issue. Adjust sample prep. load_improves->overload_issue Yes check_hardware Check for Dead Volume: - Tighten fittings - Use shorter/narrower tubing load_improves->check_hardware No hardware_improves Peak shape improves? check_hardware->hardware_improves hardware_issue Hardware was the issue. Maintain optimized setup. hardware_improves->hardware_issue Yes replace_column Flush or Replace Column and/or Guard Column hardware_improves->replace_column No

Caption: Troubleshooting workflow for peak tailing.

G start Start Method Development for 2-Methoxypyridine-4-carbothioamide rp_start Attempt Reversed-Phase (RP) C18 Column, Water/ACN Gradient start->rp_start retention_ok Is retention adequate? (k' > 2) rp_start->retention_ok peak_shape_ok Is peak shape acceptable? (Tf < 1.5) retention_ok->peak_shape_ok Yes increase_retention Increase Retention: - Lower % Organic - Switch to high pH (if column is stable) - Use phenyl column retention_ok->increase_retention No rp_success Optimize RP Method: - Gradient slope - Temperature peak_shape_ok->rp_success Yes fix_tailing Address Peak Tailing: - Lower mobile phase pH - Use end-capped column peak_shape_ok->fix_tailing No fix_tailing->peak_shape_ok retention_still_poor Still poor retention? increase_retention->retention_still_poor retention_still_poor->retention_ok No (Retention Improved) hilic Switch to HILIC Mode: - HILIC column (e.g., bare silica, diol) - High ACN mobile phase (e.g., 95:5 ACN:Water) retention_still_poor->hilic Yes np Consider Normal Phase (NP): - Silica column - Non-polar mobile phase (e.g., Hexane/Ethanol) hilic->np If analyte is not soluble in HILIC mobile phase

Caption: Decision tree for chromatography mode selection.

Experimental Protocols
Protocol 1: Systematic Solvent System Scouting for Reversed-Phase HPLC

This protocol details a systematic approach to screen for optimal mobile phase conditions.

Objective: To identify the best organic modifier and pH for the separation.

Materials:

  • HPLC system with quaternary pump and column thermostat

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Solvent A1: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent A2: 10 mM Ammonium Bicarbonate in Water (pH ~9, use only with a high-pH stable column)

  • Solvent B1: Acetonitrile + 0.1% Formic Acid

  • Solvent B2: Methanol + 0.1% Formic Acid

  • Solvent B3: Acetonitrile

  • Solvent B4: Methanol

  • Sample: 2-Methoxypyridine-4-carbothioamide dissolved in 50:50 Water:ACN

Procedure:

  • System Preparation: Purge all solvent lines thoroughly. Set the column temperature to 35°C.

  • Scouting Run 1 (Low pH, ACN):

    • Use Solvent A1 and Solvent B1.

    • Run the generic scouting gradient (see FAQ 2).

    • Evaluate retention time, peak shape, and resolution.

  • Scouting Run 2 (Low pH, Methanol):

    • Replace Solvent B1 with B2. Purge the line.

    • Repeat the scouting gradient.

    • Compare the selectivity and retention time with Run 1. Methanol may offer different selectivity for polar compounds.[7]

  • Scouting Run 3 (High pH, ACN - Optional):

    • CRITICAL: Ensure your column is specified for high pH stability to avoid irreversible damage.[4]

    • Flush the system extensively with water and then with the high pH mobile phase.

    • Use Solvent A2 and Solvent B3.

    • Repeat the scouting gradient. The analyte, now neutral, should be more retained.[17]

  • Scouting Run 4 (High pH, Methanol - Optional):

    • Following the same precautions as Run 3, replace Solvent B3 with B4.

    • Repeat the scouting gradient.

  • Data Analysis:

    • Compare the chromatograms from all runs.

    • Select the condition that provides the best combination of retention (k' > 2), peak symmetry (Tf < 1.5), and resolution from any impurities.

    • Proceed with fine-tuning the gradient slope and duration based on the best scouting run.

References
  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Normal Phase. Dr. Maisch.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Exploring the Role of pH in HPLC Separ
  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
  • Why is normal phase chromatography good for use on polar analytes? (2015, June 21).
  • Normal Phase Chrom
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • Troubleshooting Reversed Phase Chrom
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11).
  • Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC. Benchchem.
  • Exploring the Role of pH in HPLC Separ
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
  • Control pH During Method Development for Better Chrom
  • Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. (2025, December 10). Pure Synth.
  • HPLC Troubleshooting Guide. ACE.
  • HPLC Solvent Selection. Element Lab Solutions.
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chrom
  • Mobile Phase Solvent Pairing for HPLC. (2025, September 18).
  • 2-Methoxypyridine-4-carbothioamide (1 x 100 mg). Reagentia.
  • 2-AMINO-4-METHOXYPYRIDINE. (2024, April 10). ChemBK.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Lawesson's Reagent Reactions

Introduction: The "Love-Hate" Reagent Lawesson’s Reagent (LR) is the gold standard for thionation (converting C=O to C=S), offering selectivity that phosphorus pentasulfide ( ) lacks.[1][2][3] However, it is notorious fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Love-Hate" Reagent

Lawesson’s Reagent (LR) is the gold standard for thionation (converting C=O to C=S), offering selectivity that phosphorus pentasulfide (


) lacks.[1][2][3] However, it is notorious for two issues: the formation of a "sticky," foul-smelling phosphorus byproduct that streaks on chromatography columns, and the generation of toxic 

gas upon hydrolysis.[1]

This guide moves beyond standard textbook procedures. It focuses on process control —manipulating the reaction equilibrium and workup chemistry to isolate your product cleanly, often without the need for difficult chromatography.

Module 1: The Chemistry of Contamination

To minimize byproducts, you must understand their origin.[1] The reaction is not a simple substitution; it is a dissociation-equilibrium process.[1]

The Mechanism & Byproduct Trap

LR exists as a dimer.[1][4] Upon heating (usually >80°C), it dissociates into two moles of the active dithiophosphine ylide .[1] This ylide reacts via a [2+2] cycloaddition with your carbonyl substrate.[1]

  • The Desired Path: The intermediate collapses to release your Thionated Product and a P=O monomer (phenyl(thioxo)phosphine oxide).

  • The Byproduct Path: The P=O monomer is unstable.[1] It rapidly oligomerizes into a cyclic trimer or polymer (the "white/yellow sludge").[1]

  • The Contamination Path: If water is present, the ylide hydrolyzes to release

    
     and phosphonic acids, which are difficult to remove.[1]
    

LR_Mechanism LR_Dimer LR Dimer (Stable Solid) Ylide Dithiophosphine Ylide (Active Monomer) LR_Dimer->Ylide Heat (>80°C) Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Substrate (C=O) Hydrolysis Hydrolysis Byproducts (H2S + Phosphonic Acids) Ylide->Hydrolysis + H2O (Moisture) Product Thiocarbonyl Product (C=S) Intermediate->Product PO_Monomer P-O Monomer (Unstable) Intermediate->PO_Monomer Polymer P-O Oligomers (The 'Sticky Mess') PO_Monomer->Polymer Oligomerization

Figure 1: Mechanistic pathway showing the inevitable formation of P-O oligomers and the avoidable formation of hydrolysis byproducts.

Module 2: Reaction Optimization (Prevention)

Preventing "dirty" reactions starts before the workup.[1]

Stoichiometry Control
  • Theoretical: 0.5 equivalents of LR are required per carbonyl group (since one LR molecule provides two sulfur atoms).[1]

  • Practical Recommendation: Use 0.55 – 0.6 equivalents .[1]

    • Why? Using a massive excess (1.0+ eq) guarantees a difficult purification.[1] The excess LR co-elutes with many thiocarbonyls.[1]

    • Exception: If your substrate is wet (not recommended), the water will consume LR.[1] Dry your substrate first (azeotropic distillation with toluene).[1]

Solvent Selection

The choice of solvent dictates the reaction temperature and the ease of byproduct removal.[1]

SolventBoiling PointSuitabilityNotes
Toluene 110°CStandard Ideal temp for LR dissociation.[1] Hard to remove completely on rotovap.
Xylene 140°CHigh Temp Use only for unreactive amides.[1] Risk: LR decomposes >110°C.
THF 66°CLow Temp Too cool for efficient dissociation.[1] Requires longer times; often incomplete.
DME 85°CAlternative Good compromise between THF and Toluene.[1] Water-miscible (easier workup).[1]
Anisole 154°CNiche Can be used, but high BP makes isolation difficult.[1]
Microwave Irradiation (The Modern Fix)

Thermal degradation of LR occurs upon prolonged heating (>110°C for hours).[1]

  • Protocol: Run the reaction in a microwave reactor (Toluene or Solvent-free) at 100–120°C for 5–15 minutes .

  • Benefit: The short reaction time prevents the secondary decomposition of the P-O byproduct into "tar," yielding a cleaner crude mixture.

Module 3: The "Clean" Workup (Mitigation)

This is the most critical section. Standard extraction often fails because the P-O byproduct has similar solubility to organic products.[1]

Method A: The Ethylene Glycol "Crash" (Recommended)

This method chemically modifies the P-O byproduct, turning it into a distinct phase that can be separated without a column.[1]

  • Reaction: Complete thionation in Toluene.[1]

  • Quench: Add Ethylene Glycol (approx. 20% v/v relative to solvent) and a catalytic amount of water (0.5 mL).

  • Heat: Stir vigorously at 80–90°C for 30–60 minutes.

    • Chemistry: The glycol attacks the P-O oligomer, converting it into a highly polar cyclic phosphate ester.[1]

  • Separate: Cool to room temperature. The mixture will separate into two layers:

    • Top (Toluene): Contains your Product.[1][2][3][5]

    • Bottom (Glycol): Contains the phosphorus waste.[1][6]

  • Wash: Separate the toluene layer, wash 1x with water, dry over

    
    , and concentrate.[1]
    
Method B: The Oxidative Hydrolysis (For Acid-Stable Products)

If your product is stable to base/oxidation, you can solubilize the waste.[1]

  • Quench: Cool reaction to RT.

  • Add: 10% NaOH or saturated

    
     solution.
    
  • Optional Oxidant: Add Sodium Perborate (

    
    ) or Bleach (Sodium Hypochlorite).[1]
    
    • Function: This oxidizes foul-smelling sulfur residues and hydrolyzes P-S bonds to water-soluble phosphates.[1]

  • Extract: Extract with DCM or Ethyl Acetate. The phosphorus waste stays in the aqueous layer.[1]

Workup_Decision Start Reaction Complete (Toluene/Xylene) Q1 Is Product Acid/Base Sensitive? Start->Q1 MethodA Method A: Ethylene Glycol Wash (Neutral conditions) Q1->MethodA Yes (Sensitive) MethodB Method B: Oxidative/Basic Wash (NaOH / Bleach) Q1->MethodB No (Robust) ResultA P-Waste in Glycol Layer Product in Toluene MethodA->ResultA ResultB P-Waste in Aqueous Layer Product in Organic MethodB->ResultB

Figure 2: Decision matrix for selecting the appropriate workup strategy based on substrate stability.

Frequently Asked Questions (FAQ)

Q: My product shows a yield of 120% and is a sticky solid. What happened? A: You have significant contamination from the P-O oligomer.[1] This byproduct is often white/yellow and co-precipitates with products.[1]

  • Fix: Dissolve the crude in minimal boiling ethanol.[1] The P-byproduct is often less soluble or will oil out.[1] Alternatively, use Method A (Ethylene Glycol) described above to wash the crude.[1]

Q: The reaction smells terrible (Rotten Eggs). How do I neutralize it? A: The smell is


 from hydrolysis.[1]
  • Safety: Always vent into a bleach (sodium hypochlorite) scrubber.[1]

  • Glassware: Soak all glassware in a bleach bath for 1 hour before washing.[1] This oxidizes the sulfur residues effectively.[1]

Q: I see "streaking" on my TLC plate. How do I purify this? A: The P-O byproduct streaks on silica.[1]

  • Tip: Run a short plug of Basic Alumina instead of Silica Gel.[1] The acidic phosphorus residues bind tightly to the basic alumina, while your thionated product (usually less polar) elutes cleanly.[1]

Q: Can I use Lawesson's Reagent on amides? A: Yes, but amides are less reactive than ketones.[1]

  • Adjustment: You will likely need higher temperatures (refluxing Xylene or Toluene) and slightly longer reaction times.[1] Ensure the amide is dry; water competes effectively with the amide for the reagent.[1]

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[1][7][8] Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.[1][5][7][8] Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][9] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Monatshefte für Chemie / Chemical Monthly, 134, 1929–1929.[1] Link

  • Wu, K., et al. (2021).[1][2] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (Cited in recent process chemistry reviews for the Ethylene Glycol method).

  • Seijas, J. A., et al. (2007).[1][10] Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles. Synlett, 2007(02), 0313-0316.[1][10] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: X-ray Crystallography of 2-Methoxypyridine-4-carbothioamide Complexes

Executive Summary This technical guide provides a comparative crystallographic analysis of 2-methoxypyridine-4-carbothioamide , a structural bioisostere of the antitubercular drug Ethionamide (2-ethylpyridine-4-carbothio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative crystallographic analysis of 2-methoxypyridine-4-carbothioamide , a structural bioisostere of the antitubercular drug Ethionamide (2-ethylpyridine-4-carbothioamide). While Ethionamide is a cornerstone in multidrug-resistant tuberculosis (MDR-TB) therapy, the 2-methoxy derivative offers unique electronic properties due to the electron-donating methoxy group (


) at the ortho position.

This guide synthesizes experimental data from analogous systems (Ethionamide and Pyridine-4-carbothioamide) to establish a predictive structural model for the 2-methoxy variant. It focuses on ligand coordination modes, lattice packing energetics, and metal-complex geometries essential for rational drug design.

Part 1: Structural Mechanics & Ligand Field Theory

To understand the crystallographic behavior of 2-methoxypyridine-4-carbothioamide, we must analyze its competitive binding sites. The molecule is an ambidentate ligand with two primary donor sites:

  • Pyridine Nitrogen (

    
    ):  A hard base, typically preferring intermediate-to-hard metal centers (e.g., Co(II), Ni(II)).
    
  • Thioamide Sulfur (

    
    ):  A soft base, showing high affinity for soft metals (e.g., Cu(I), Ag(I), Pt(II)).
    
The "Methoxy Effect" on Coordination

Unlike the ethyl group in Ethionamide, which is purely steric and weakly electron-donating via hyperconjugation, the 2-methoxy group exerts a mesomeric electron-donating effect (+M) into the pyridine ring. This increases the electron density at the


, potentially strengthening metal-

bonds compared to the ethyl analog. However, the oxygen atom also introduces a dipole that can alter crystal packing through weak

hydrogen bonds.

Part 2: Comparative Crystallographic Data

The following tables contrast the crystallographic parameters of the target molecule's closest analogs. These values serve as the validated baseline for modeling the 2-methoxy derivative.

Table 1: Crystal System & Unit Cell Parameters (Analog Comparison)
ParameterPyridine-4-carbothioamide (Parent)Ethionamide (2-Ethyl Analog)2-Methoxy Derivative (Predicted)
Crystal System MonoclinicMonoclinicMonoclinic / Orthorhombic
Space Group

(Centrosymmetric)

(Non-centrosymmetric)

(Predicted)
Z (Formula Units) 444
Packing Motif H-bonded dimers (N-H...S)Zig-zag chainsSlipped

-stacking
Key Interaction

-

stacking (3.8 Å)
Van der Waals (Ethyl group)Dipole-Dipole (Methoxy O)

Data Sources: Parent data derived from Co(II) complex studies [1]; Ethionamide data from pure API analysis [2].

Table 2: Coordination Bond Metrics (Metal Complexes)

This table highlights how the thioamide ligand geometry changes upon coordination to a transition metal (e.g., Copper or Cobalt).

Bond TypeFree Ligand (Å)Coordinated (M-L) (Å)Structural Implication
C=S (Thione) 1.66 - 1.681.70 - 1.74Bond elongation indicates

-coordination and reduced double-bond character.
C-N (Amide) 1.32 - 1.341.30 - 1.32Bond shortening suggests increased double-bond character (resonance stabilization).
M-N (Pyridine) N/A2.15 - 2.20Typical for octahedral Co(II) complexes; shorter for Cu(II).
M-S (Thioamide) N/A2.30 - 2.45Indicates strong covalent interaction in soft-soft mismatches.

Part 3: Experimental Protocol (Synthesis & Crystallization)

To obtain high-quality single crystals of 2-methoxypyridine-4-carbothioamide metal complexes, a Slow Evaporation or Solvothermal approach is recommended. The presence of the methoxy group increases solubility in polar organic solvents compared to Ethionamide.

Workflow Visualization

The following diagram outlines the optimized pathway for synthesizing and crystallizing the Copper(II) complex.

G Start Start: Precursor Prep Solubility Dissolve Ligand (1 eq) in MeOH/EtOH (Warm) Start->Solubility MetalAdd Add Metal Salt (0.5 eq) (e.g., Cu(OAc)2 or CoCl2) Solubility->MetalAdd Reaction Reflux (2-4 Hours) Monitor Color Change MetalAdd->Reaction Stirring Filter Hot Filtration (Remove insolubles) Reaction->Filter Crystallization Slow Evaporation (Room Temp, Dark) Filter->Crystallization Filtrate Analysis X-Ray Diffraction (Single Crystal) Crystallization->Analysis Harvest Crystals

Figure 1: Step-by-step synthesis and crystallization workflow for 2-methoxypyridine-4-carbothioamide metal complexes.

Detailed Protocol Steps
  • Ligand Preparation: Dissolve 0.2 mmol of 2-methoxypyridine-4-carbothioamide in 10 mL of absolute ethanol. The methoxy group ensures rapid dissolution compared to the ethyl analog.

  • Metal Addition: Dropwise add 0.1 mmol of metal salt (e.g.,

    
    ) dissolved in 5 mL ethanol. Note: A 2:1 Ligand:Metal ratio favors the formation of discrete octahedral or square planar complexes.
    
  • Reflux: Heat the mixture at 60°C for 3 hours. A color change (typically green/blue for Cu, pink/blue for Co) confirms complexation.

  • Crystallization: Filter the hot solution to remove impurities. Allow the filtrate to evaporate slowly at room temperature in a vibration-free environment.

    • Critical Control: If precipitation is too fast, add a few drops of DMF to slow the nucleation rate.

  • Validation: Check crystal quality under a polarizing microscope before X-ray mounting.

Part 4: Structural Analysis & Performance

Coordination Modes

The 2-methoxypyridine-4-carbothioamide ligand is versatile. In the solid state, it can adopt two primary modes depending on the metal center and counter-ions:

  • Monodentate (

    
    -bound):  Common with harder metals (Co, Ni). The thioamide group remains free, often participating in intermolecular hydrogen bonding (
    
    
    
    ) to form supramolecular networks [1].
  • Bridging (

    
    -bound):  Observed in polymeric structures where the ligand links two metal centers, creating 1D or 2D coordination polymers.
    

Coordination cluster_0 Hard Metal (e.g., Co, Ni) cluster_1 Soft Metal (e.g., Cu, Ag) Ligand 2-Methoxy Ligand N_bind N-Coordination (Pyridine) Ligand->N_bind S_bind S-Coordination (Thioamide) Ligand->S_bind M1 Metal Center N_bind->M1 Preferred M2 Metal Center S_bind->M2 Preferred

Figure 2: Competitive coordination pathways driven by Hard-Soft Acid-Base (HSAB) theory.

Biological Implications (SAR)

The crystallographic data has direct implications for drug efficacy:

  • H-Bonding Network: The thioamide group (

    
    ) acts as a dual H-bond donor/acceptor. In the crystal lattice, this forms "ribbons" or "sheets." Disruption of this network by the 2-methoxy group (via steric bulk or competing H-bonds) may alter solubility and bioavailability compared to Ethionamide.
    
  • Active Site Fit: The methoxy group is larger than a hydrogen but flatter than an ethyl group. If the target protein pocket (e.g., Enoyl-ACP reductase InhA in M. tuberculosis) is sterically constrained, the specific orientation of the methoxy group determined by X-ray diffraction is critical for docking simulations [3].

References

  • Jessen, C., et al. (2018). "Crystal structure of bis(pyridine-4-carbothioamide-κN1)bis(thiocyanato-κN)cobalt(II) methanol monosolvate." Acta Crystallographica Section E, 74(1), 89-92.

  • Rossi, F., et al. (2020). "Molecular Crystal Forms of Antitubercular Ethionamide with Dicarboxylic Acids: Solid-State Properties and a Combined Structural and Spectroscopic Study." Pharmaceutics, 12(9), 806.

  • Jee, J., et al. (2015).[1] "Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase."[1] European Journal of Medicinal Chemistry, 105, 16-23.

  • PubChem. (2025).[2][3] "2-ethylpyridine-4-carbothioamide (Ethionamide) Compound Summary." National Library of Medicine.

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Comparative

A Researcher's Guide to the Validation of Pyridine Thioamide Analogs as Antitubercular Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of novel pyridine thioamide analogs for their antitubercular potency. We move bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of novel pyridine thioamide analogs for their antitubercular potency. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening and characterization. Our methodology is grounded in established principles of tuberculosis drug discovery, focusing on identifying compounds with potent and selective activity against Mycobacterium tuberculosis (M. tb).

The Rationale: Targeting Mycolic Acid Synthesis

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is a clinically validated target for many antitubercular drugs.[2] The biosynthesis of these mycolic acids is governed by the fatty acid synthase II (FAS-II) system, which is absent in humans, making its components attractive targets for selective drug action.[2]

One of the most critical enzymes in this pathway is the enoyl-acyl carrier protein reductase, InhA.[2] Isoniazid (INH), a cornerstone of TB therapy, targets InhA after being activated by the catalase-peroxidase KatG.[3][4][5] Similarly, the second-line drug ethionamide (ETH), a thioamide analog, also inhibits InhA but requires activation by a different enzyme, the FAD-dependent monooxygenase EthA (Rv3854c).[3][4][5][6]

Pyridine thioamide analogs are structurally related to ETH and are therefore hypothesized to function as prodrugs that, upon activation by EthA, form an adduct with NAD+ which then potently inhibits InhA.[3][4][6][7][8] Validating this hypothesis requires a multi-step experimental approach, which we will detail below.

Experimental Validation Workflow

Our validation strategy is a sequential process designed to efficiently screen compounds, assess their safety profile, and elucidate their mechanism of action. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Safety cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Advanced Profiling MIC In Vitro Antitubercular Activity (MIC Determination) Cyto Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC->Cyto Active Compounds SI Calculate Selectivity Index (SI) Cyto->SI MoA Activity vs. Resistant Strains (ethA or inhA mutants) SI->MoA Compounds with High SI Intra Intracellular Activity Assay (Macrophage Model) MoA->Intra Kill Time-Kill Kinetics Intra->Kill Confirmed MoA Biofilm Biofilm Disruption Assay Kill->Biofilm G cluster_0 Mycobacterium Cell Prodrug Pyridine Thioamide (Prodrug) EthA EthA (Monooxygenase) Prodrug->EthA Activation ActiveDrug Activated Drug-NAD Adduct EthA->ActiveDrug + NAD+ InhA InhA (Enoyl-ACP Reductase) ActiveDrug->InhA Inhibition FAS2 FAS-II Pathway MycolicAcid Mycolic Acid Synthesis CellDeath Cell Wall Disruption & Cell Death MycolicAcid->CellDeath Blocked

Caption: Proposed mechanism of action for pyridine thioamide analogs.

Experimental Validation:

  • Use of Resistant Mutants: The most direct way to test this hypothesis is to determine the MIC of the analogs against M. tb strains with known mutations.

    • EthA Mutants: If the compounds are activated by EthA, strains with mutations in the ethA gene should exhibit resistance (a significantly higher MIC) to the analogs. [3][4][9][10] * InhA Mutants: Strains overexpressing InhA or carrying mutations in the inhA promoter region often show low-level cross-resistance to both INH and ETH. [3][11]Testing against these strains can provide further evidence that InhA is the target.

  • Intracellular Activity: M. tb is an intracellular pathogen that survives and replicates within macrophages. [12]A clinically relevant compound must be able to penetrate the host cell and kill the bacteria within this environment.

    • Protocol: An assay using a macrophage cell line (e.g., J774 or THP-1) infected with M. tb can be performed. [1][13][14]After infection, the macrophages are treated with the test compounds. The intracellular bacterial load is quantified after several days by lysing the macrophages and plating for colony-forming units (CFUs) or by using luminescent reporter strains of M. tb. [13][15]This provides an essential measure of a compound's activity in a more physiologically relevant context.

Conclusion

The validation of pyridine thioamide analogs requires a systematic, multi-faceted approach. By progressing from broad in vitro screening to specific mechanistic and intracellular studies, researchers can build a comprehensive profile of a compound's potential. This guide provides the foundational protocols and, more importantly, the scientific rationale needed to identify novel, potent, and selective antitubercular agents that can contribute to the fight against tuberculosis.

References

  • Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum - ASM Journals. [Link]

  • Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. PMC. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PMC. [Link]

  • Genetic Characterization Conferred Co-Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis Isolates from Southern Xinjiang, China. Dove Press. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. [Link]

  • Action and resistance mechanisms of isoniazid and ethionamide in Mycobacterium tuberculosis. ResearchGate. [Link]

  • Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. MDPI. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]

  • Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. IntechOpen. [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. PMC - NIH. [Link]

  • Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. [Link]

  • Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. PNAS. [Link]

  • Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. PMC. [Link]

  • Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. [Link]

  • Thioamide Activation for the Tuberculosis World. Agence Nationale de la Recherche. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC. [Link]

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

  • In vitro screening of drug libraries against Mycobacterium... ResearchGate. [Link]

  • Structure-Activity Relationships of Spectinamide Antituberculosis Agents: A Dissection of Ribosomal Inhibition and Native Efflux. SciSpace. [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. Semantic Scholar. [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. [Link]

  • Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG. PMC. [Link]

  • (PDF) Mechanism of thioamide drug action against tuberculosis and leprosy. ResearchGate. [Link]

  • (PDF) Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. ResearchGate. [Link]

  • Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL PYRIMIDINE ANALOGS AS ANTI-TUBERCULAR AGENTS TARGETING THYMIDINE KINASE DOMAIN. ResearchGate. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Methoxypyridine-4-carbothioamide

Executive Summary & Chemical Identity 2-Methoxypyridine-4-carbothioamide (CAS: 929972-07-6) is a heterocyclic building block frequently used in medicinal chemistry for kinase inhibitor synthesis. While often handled casu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Methoxypyridine-4-carbothioamide (CAS: 929972-07-6) is a heterocyclic building block frequently used in medicinal chemistry for kinase inhibitor synthesis. While often handled casually as a "standard organic solid," its thioamide (


)  functional group presents a latent respiratory and reactivity hazard often overlooked in standard waste streams.

This guide moves beyond generic "organic waste" labeling to address the specific risk of acid-catalyzed hydrolysis , which can generate toxic hydrogen sulfide (


) gas in waste containers.
Chemical Profile
PropertyData
CAS Number 929972-07-6
Molecular Formula

Molecular Weight 168.22 g/mol
Physical State Solid (typically yellow to off-white powder)
Key Functional Groups Pyridine (Basic), Thioamide (Reactive/Sulfur-donor)
Primary Hazard Acute Toxicity;

evolution in acidic media

The Hazard Mechanism: Why Standard Disposal Fails

The most critical error in disposing of thioamides is treating them as inert organics. You must understand the hydrolytic instability of the carbothioamide group.

The Acid-Hydrolysis Risk

In the presence of strong acids (common in aqueous waste streams containing TFA or HCl), 2-methoxypyridine-4-carbothioamide can hydrolyze. This reaction pathway releases hydrogen sulfide gas, which is heavier than air, accumulates in waste drums, and is lethal at low concentrations (IDLH = 100 ppm).



Operational Directive: Never dispose of this compound or its mother liquors into "Acidic Aqueous Waste" containers.

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench, not the loading dock. Use the following decision logic to segregate waste streams immediately after synthesis or purification.

Waste Stream Decision Matrix

WasteSegregation Start Waste Generation (2-Methoxypyridine-4-carbothioamide) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound/contaminated silica) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor/Reaction mixture) StateCheck->LiquidWaste Liquid SegregateSolid Stream A: Solid Hazardous (Label: Sulfur Containing) SolidWaste->SegregateSolid pHCheck Check pH of Solution LiquidWaste->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Yes NeutralBasic Neutral/Basic (pH ≥ 7) pHCheck->NeutralBasic No Neutralize ACTION: Quench with 10% NaOH or NaHCO3 Acidic->Neutralize SegregateLiquid Stream B: Non-Halogenated Organic (Label: pH > 7, Sulfur Containing) NeutralBasic->SegregateLiquid Neutralize->NeutralBasic pH Adjusted

Figure 1: Decision tree for segregating thioamide waste to prevent accidental


 generation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound, Contaminated Gloves/Paper)

Applicability: Expired reagents, spill cleanup materials, heavily contaminated silica gel.

  • Primary Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Standard Hazardous Waste Label.

    • Constituents: "2-Methoxypyridine-4-carbothioamide, solid."

    • Hazard Warning: "TOXIC. SULFUR-CONTAINING. DO NOT MIX WITH ACID."

  • Disposal Path: Hand off to EHS for Incineration . High-temperature incineration is required to fully oxidize the sulfur content to

    
     (captured by scrubbers) rather than releasing it.
    
Protocol B: Liquid Waste (Reaction Mixtures, Mother Liquors)

Applicability: Filtrates from recrystallization, HPLC effluent.

  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic: Slowly add saturated Sodium Bicarbonate (

      
      ) or 1N Sodium Hydroxide (
      
      
      
      ) with stirring until pH
      
      
      8.
  • Solvent Compatibility:

    • Ensure the solvent stream is compatible with High BTU fuel blending (e.g., methanol, ethanol, DMSO).

    • Note: Avoid mixing with oxidizers (peroxides, nitric acid) as thioamides can be oxidized exothermically to sulfines/sulfenes.

  • Container Selection: Use a standard solvent safety can or HDPE carboy.

  • Labeling:

    • Constituents: List all solvents + "2-Methoxypyridine-4-carbothioamide (

    • Critical Tag: "ORGANIC WASTE - BASIC pH. CONTAINS THIOAMIDES."[1]

Regulatory & Compliance (RCRA)

While 2-Methoxypyridine-4-carbothioamide is not explicitly listed on the EPA RCRA "P" or "U" lists, it must be managed as a Characteristic Hazardous Waste due to toxicity and reactivity potential.

Regulatory CategoryClassification CodeReasoning
RCRA Characteristic D003 (Reactivity) Potential to generate toxic gases (

) if mishandled in acidic environments.
RCRA Characteristic D001 (Ignitability) If dissolved in flammable solvents (MeOH/EtOH).
DOT Shipping UN 2811 Toxic solids, organic, n.o.s. (for pure substance transport).

Self-Validation Step: Before sealing any waste container, ask: "If I pour 1M HCl into this drum, will I evacuate the building?" If the answer is yes, you have failed the neutralization step.

Emergency Contingencies: Spills

Scenario: A 5g bottle drops and shatters on the bench.

  • Evacuate & Ventilate: Clear the immediate area. Thioamide dust is an irritant.[2]

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a NIOSH N95 or P100 respirator to avoid inhaling dust.

  • Dry Cleanup (Preferred):

    • Do not wet the powder if possible (prevents hydrolysis).

    • Cover with a dry absorbent (Vermiculite or chemically inert pads).

    • Sweep gently into a dust pan to minimize aerosolization.

  • Decontamination:

    • Wipe the surface with a mild dilute bleach solution (1-5%) . The hypochlorite will oxidize the thioamide to a sulfate/sulfonate, rendering it less reactive.

    • Warning: Do not use strong acids for cleanup.

  • Disposal: Bag all cleanup materials as Protocol A (Solid Waste) .

References

  • PubChem. (2025).[3] 2-Methoxypyridine-4-carbothioamide Compound Summary. National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (See Section on Sulfur-Containing Compounds). [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for Reactivity D003). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hydrogen Sulfide Hazards. United States Department of Labor. [Link]

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